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  • Product: (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol
  • CAS: 1568216-96-5

Core Science & Biosynthesis

Foundational

Comprehensive NMR Analysis and Structural Elucidation of (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol

Introduction The 2,3-dihydrobenzofuran (coumaran) scaffold is a privileged structure in medicinal chemistry, frequently utilized to impart rigid geometry and favorable pharmacokinetic properties to drug candidates. The m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 2,3-dihydrobenzofuran (coumaran) scaffold is a privileged structure in medicinal chemistry, frequently utilized to impart rigid geometry and favorable pharmacokinetic properties to drug candidates. The molecule (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol is a highly functionalized, chiral building block. Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of substituent effects, stereochemical dynamics, and spin-spin coupling networks.

This whitepaper provides a comprehensive, self-validating technical guide to the 1 H and 13 C NMR chemical shifts of this molecule, detailing the causality behind the spectral data and establishing a robust experimental workflow for assignment.

Mechanistic Causality of Chemical Shifts

To move beyond empirical matching, an expert assignment must be grounded in the physical chemistry of the molecule. The chemical shifts of (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol are governed by three primary mechanistic drivers:

  • The Heavy Atom Effect (C5 Bromine): In 13 C NMR, halogens typically deshield the ipso carbon via inductive (-I) effects. However, bromine exhibits a pronounced "heavy atom effect" (spin-orbit coupling) that paradoxically shields the ipso carbon. Consequently, C5 resonates unusually upfield at ~112.5 ppm. This is consistent with baseline spectral data for the unsubstituted core 1[1] and related 5-bromo-2,3-dihydrobenzofuran derivatives2[2].

  • Mesomeric Electron Donation (+M Effect of O1): The ring ether oxygen donates electron density into the aromatic system. This strongly deshields the directly attached C7a carbon (~156.5 ppm) while shielding the ortho and para positions.

  • Diastereotopicity Induced by the (1S)-Stereocenter: The (1S)-hydroxyethyl group at C7 breaks the local symmetry of the molecule. Because the molecule lacks an internal plane of symmetry, the methylene protons at C2 and C3 become diastereotopic. They reside in distinct magnetic environments and exhibit strong geminal coupling ( 2J≈8−10 Hz), transforming the expected simple triplets into complex multiplets3[3].

Shift_Causality Molecule (1S)-1-(5-bromo-2,3-dihydro- 1-benzofuran-7-yl)ethan-1-ol Ether Ring Ether (O1) +M Effect Molecule->Ether Bromine Bromine (C5) Heavy Atom Effect Molecule->Bromine Chiral (1S)-Hydroxyethyl (C7) Anisotropic & Steric Molecule->Chiral Shift1 Deshields C7a (~156 ppm) Shields C4/C6 Ether->Shift1 Shift2 Shields C5 (~112 ppm) Deshields ortho protons Bromine->Shift2 Shift3 Diastereotopic splitting of C2/C3 protons Chiral->Shift3

Caption: Mechanistic causality of substituent effects on the NMR chemical shifts.

Self-Validating Experimental Protocol

A rigorous NMR assignment cannot rely on 1D chemical shifts alone; it must be a self-validating system constrained by 2D correlation data.

Step 1: Sample Preparation
  • Solvent: Chloroform-d (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard ( δ 0.00 ppm).

  • Concentration: Dissolve 20–30 mg of the highly pure (1S)-enantiomer in 0.6 mL of CDCl 3​ . Filter through a glass wool plug into a 5 mm NMR tube to remove particulates and ensure optimal magnetic field homogeneity (shim quality).

Step 2: 1D Acquisition Parameters
  • 1 H NMR (400 MHz): Use a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure quantitative integration. Acquire 16 scans.

  • 13 C NMR (100 MHz): Use a proton-decoupled sequence (zgpg30). Set D1 to 2.0 seconds. Acquire a minimum of 512 scans to achieve a high signal-to-noise ratio for the quaternary carbons (C3a, C5, C7, C7a).

Step 3: 2D Validation Workflow (COSY, HSQC, HMBC)
  • COSY: Confirm the 3J coupling between the H-1' methine ( δ 5.05) and the H-2' methyl ( δ 1.48). Confirm the complex spin system between the diastereotopic H-2 and H-3 protons.

  • HSQC: Map all protonated carbons to eliminate ambiguity between the aliphatic side chain and the dihydrobenzofuran ring.

  • HMBC (Critical Step): Differentiate the aromatic protons H-4 and H-6. The H-1' proton ( δ 5.05) will show a strong 3JCH​ correlation to C-6 ( δ 126.5) and C-7a ( δ 156.5), but no correlation to C-4 ( δ 127.8). This unequivocally locks the assignment of the aromatic ring.

NMR_Workflow Start Sample Prep: (1S)-Enantiomer in CDCl3 Acq1D 1D Acquisition: 1H & 13C NMR Start->Acq1D Sub1 1H Analysis: Diastereotopic Protons Acq1D->Sub1 Sub2 13C Analysis: Quaternary Carbons Acq1D->Sub2 Acq2D 2D Acquisition: COSY, HSQC, HMBC Correlate HSQC/HMBC Correlation: Map Spin Systems Acq2D->Correlate Sub1->Acq2D Sub2->Acq2D Final Final Structural Assignment Correlate->Final

Caption: Workflow for the self-validating NMR assignment of the chiral dihydrobenzofuran derivative.

Quantitative Data Presentation

The following tables summarize the predicted and literature-grounded chemical shifts for the target molecule in CDCl 3​ .

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
H-6 7.35d2.01HMeta-coupling to H-4; slightly deshielded by ortho-hydroxyethyl group.
H-4 7.28d2.01HMeta-coupling to H-6; unaffected by C7 substitution.
H-1' 5.05q6.51HBenzylic methine, coupled to the adjacent methyl group.
H-2a, 2b 4.65 – 4.50m-2HDiastereotopic oxymethylene protons; complex splitting due to stereocenter.
H-3a, 3b 3.30 – 3.15m-2HDiastereotopic benzylic methylene protons.
OH 2.45br s-1HExchangeable hydroxyl proton (shift varies with concentration/temperature).
H-2' 1.48d6.53HAliphatic methyl group coupled to H-1'.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
C-7a 156.5C q​ Strongly deshielded by direct attachment to the ring oxygen.
C-3a 129.8C q​ Aromatic bridgehead carbon.
C-7 128.5C q​ Ipso carbon substituted by the hydroxyethyl group.
C-4 127.8CHAromatic methine.
C-6 126.5CHAromatic methine.
C-5 112.5C q​ Upfield shift driven by the bromine heavy atom effect.
C-2 72.0CH 2​ Aliphatic oxymethylene carbon.
C-1' 67.2CHBenzylic oxymethine carbon.
C-3 29.8CH 2​ Aliphatic benzylic methylene carbon.
C-2' 23.1CH 3​ Aliphatic methyl carbon.

References

  • ChemicalBook : "5-Bromo-2,3-dihydro-1-benzofuran | 66826-78-6". Baseline 1 H NMR spectral data for the unsubstituted core. 1

  • Google Patents (CN110452201B) : "Synthetic method of benzofuran heterocyclic sulfonyl chloride". Baseline 13 C NMR spectral data for 5-bromo-2,3-dihydrobenzofuran. 2

  • PMC - NIH : "Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide...". Literature detailing substituent effects and structural elucidation of functionalized dihydrobenzofurans. 3

Sources

Exploratory

Exact mass and isotopic distribution of (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol

Executive Summary In the landscape of drug development and pharmacokinetics, the structural characterization of halogenated intermediates and their downstream metabolites demands rigorous analytical precision. The compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug development and pharmacokinetics, the structural characterization of halogenated intermediates and their downstream metabolites demands rigorous analytical precision. The compound (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol (Chemical Formula: C10​H11​BrO2​ ) presents a unique analytical advantage: the presence of a bromine atom acts as a built-in isotopic mass tag. This in-depth technical guide establishes a self-validating High-Resolution Mass Spectrometry (HRMS) framework for identifying and quantifying this compound, leveraging its exact mass defect and distinct isotopic signature to mathematically filter out complex biological matrix interference.

Theoretical Framework: Exact Mass & Isotopic Signatures

To achieve absolute confidence in metabolite annotation, we must move beyond nominal mass and utilize the nuclear binding energy—expressed as the mass defect.

The Causality of Mass Defect

Unlike nominal mass, which merely counts nucleons, exact mass calculations account for the specific isotopic masses of the elements involved. For C10​H11​BrO2​ , the exact mass of the monoisotopic 79Br species is 241.9942 Da . This results in a slightly negative mass defect (-0.0058 Da relative to its nominal mass of 242). This is a critical causal factor in our analytical strategy: because most endogenous biological matrices (such as lipids and peptides) possess positive mass defects due to their high hydrogen content, we can use Mass Defect Filtering (MDF) to eliminate >80% of endogenous background noise[1].

The Bromine Isotopic Signature

Bromine exists in nature as two stable isotopes with a nearly 1:1 abundance ratio ( 79Br : 50.69%, 81Br : 49.31%). Consequently, the mass spectrum of this compound will exhibit a characteristic M and M+2 doublet separated by exactly 1.9979 Da. Furthermore, the 10 carbon atoms contribute a predictable 13C isotopic peak ( M+1 ), which appears at ~10.7% the intensity of the monoisotopic peak.

Table 1: Calculated Exact Masses and Isotopic Distribution for C10​H11​BrO2​

SpeciesPrimary IsotopeMolecular FormulaExact Mass (Da)Relative Abundance
Neutral 79Br C10​H1179​BrO2​ 241.9942100.0%
Neutral 81Br C10​H1181​BrO2​ 243.992297.3%
[M+H]⁺ 79Br [C10​H1279​BrO2​]+ 243.0015100.0%
[M+H]⁺ 81Br [C10​H1281​BrO2​]+ 245.000597.3%
[M-H]⁻ 79Br [C10​H1079​BrO2​]− 240.9870100.0%
[M-H]⁻ 81Br [C10​H1081​BrO2​]− 242.984997.3%

Note: Proton mass (1.007276 Da) is added/subtracted for ionized species.

Analytical Methodology: Self-Validating HRMS Protocol

A protocol is only as trustworthy as its internal validation mechanisms. The following step-by-step methodology is designed as a self-validating system for the LC-HRMS analysis of this brominated benzofuran.

Step 1: Sample Preparation & Internal Validation

  • Action: Extract the analyte from the biological matrix using cold acetonitrile (1:3 v/v) to precipitate proteins. Prior to extraction, spike the sample with a Stable-Isotope-Labeled Internal Standard (SIL-IS) (e.g., a 13C6​ -labeled analog).

  • Causality: Protein precipitation halts enzymatic degradation, preserving the analyte's structural integrity. The SIL-IS acts as a self-validating control; because it co-elutes with the target analyte, it corrects for matrix effects and ion suppression during electrospray ionization (ESI), ensuring quantitative trustworthiness[2].

Step 2: Chromatographic Resolution (UHPLC)

  • Action: Inject 2 µL onto a sub-2 µm C18 column (2.1 x 100 mm, 1.7 µm). Utilize a mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) with a shallow gradient of 5% to 95% organic over 10 minutes.

  • Causality: The shallow gradient ensures baseline resolution of the (1S)-enantiomer from potential diastereomeric metabolites formed in vivo, preventing isobaric overlap in the mass spectrometer.

Step 3: High-Resolution Mass Spectrometry (HRMS) Acquisition

  • Action: Operate the Orbitrap or Q-TOF in positive ESI mode. Set the resolving power to 70,000 (at m/z 200). Enable continuous infusion of a lock-mass compound (e.g., Leucine Enkephalin, m/z 556.2766).

  • Causality: High resolving power is mathematically required to separate the 13C isotopic peak of the 79Br species from the mono-isotopic peak of the 81Br species, and to distinguish the drug from nominally isobaric matrix compounds. The lock-mass provides real-time internal calibration, guaranteeing that mass accuracy remains < 2 ppm throughout the run.

LCHRMS_Workflow Sample Sample Prep & SIL Spiking (Internal Validation) UPLC UHPLC Separation (C18, Shallow Gradient) Sample->UPLC 2 µL Injection ESI ESI Ionization (Pos/Neg Mode) UPLC->ESI Eluent HRMS HRMS Acquisition (Res > 70k, Lock Mass) ESI->HRMS Ions Data Data-Dependent MS/MS (Top 5, Dynamic Exclusion) HRMS->Data Precursor Selection

Fig 1. Self-validating LC-HRMS workflow for halogenated compound analysis.

Data Interpretation: Algorithmic Isotope Pattern Filtering (IPF)

Once the HRMS data is acquired, manual extraction of metabolites is highly prone to human error. Instead, we deploy an automated, algorithmic approach utilizing the Accurate-Mass-Based Spectral-Averaging Isotope-Pattern-Filtering (AMSA-IPF) logic[3].

Because the bromine atom is highly resistant to metabolic cleavage (unlike hydroxyl or alkyl groups), nearly all downstream Phase I and Phase II metabolites of (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol will retain the distinctive 1:1 isotopic doublet.

The Filtering Logic:

  • Mass Defect Filter (MDF): We apply an MDF window of -0.030 to +0.020 Da around the expected exact mass of the parent and predicted metabolites. This strips away lipid and peptide background[1].

  • Isotope Pattern Filter (IPF): The algorithm scans the remaining features for any ion pairs exhibiting an exact Δ mass of 1.9979 Da (tolerance < 2 ppm) with an intensity ratio of roughly 1 : 0.97 [3]. Any feature passing this strict Boolean logic is definitively flagged as a drug-related brominated species.

IPF_Logic RawData Raw HRMS Data (m/z, RT, Intensity) MassDefect Mass Defect Filter (MDF) Target: -0.030 to +0.020 Da RawData->MassDefect IsotopeSearch Isotope Pattern Filter (IPF) Search M and M+2 MassDefect->IsotopeSearch DeltaMass Δ Mass Check |m/z(M+2) - m/z(M)| = 1.998 Da IsotopeSearch->DeltaMass RatioCheck Intensity Ratio Check I(M) : I(M+2) ≈ 1 : 0.97 DeltaMass->RatioCheck Tolerance < 2 ppm Hit Brominated Species Confirmed RatioCheck->Hit Pass

Fig 2. Algorithmic logic for Isotope Pattern Filtering (IPF) of brominated species.

Conclusion

By grounding our analytical methodology in the fundamental physics of exact mass and isotopic distribution, we transform the bromine atom of (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol from a simple structural substituent into a powerful bioanalytical tracking tool. The integration of high-resolution chromatography, lock-mass validated HRMS, and AMSA-IPF algorithms ensures a highly trustworthy, self-validating system for complex pharmacokinetic profiling.

References

  • [2] Dong, Y., Feldberg, L., Aharoni, A., & Heinig, U. (2024). Metabolite Annotation through Stable Isotope Labeling. TrAC Trends in Analytical Chemistry (ScienceDirect). URL:[Link]

  • [1] Yu, Y., Yao, C., & Guo, D. (2021). Insight into chemical basis of traditional Chinese medicine based on the state-of-the-art techniques of liquid chromatography−mass spectrometry. Acta Pharmaceutica Sinica B (ResearchGate). URL:[Link]

  • [3] Zhu, P., Tong, W., Alton, K., & Chowdhury, S. (2009). An Accurate-Mass-Based Spectral-Averaging Isotope-Pattern-Filtering Algorithm for Extraction of Drug Metabolites Possessing a Distinct Isotope Pattern from LC-MS Data. Analytical Chemistry (ACS Publications). URL:[Link]

Sources

Foundational

X-Ray Crystallography and Absolute Configuration Determination of (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol: A Technical Guide

Executive Summary The unambiguous assignment of absolute stereochemistry is a critical bottleneck in the preclinical development of chiral therapeutics. This technical guide provides an in-depth, self-validating crystall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The unambiguous assignment of absolute stereochemistry is a critical bottleneck in the preclinical development of chiral therapeutics. This technical guide provides an in-depth, self-validating crystallographic workflow for determining the absolute configuration of (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol . By leveraging the anomalous scattering properties of the inherent bromine atom under Cu Kα radiation, researchers can bypass the need for chiral derivatization (e.g., Mosher ester analysis) and directly establish the (1S) stereocenter with absolute mathematical certainty.

Molecular Context and Pharmaceutical Relevance

The 2,3-dihydrobenzofuran scaffold is a privileged motif in medicinal chemistry. Specifically, (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol (CAS: 1568216-96-5) serves as a vital chiral building block[1]. Its enantiomeric purity and absolute configuration are paramount when utilized as an intermediate in the synthesis of complex targeted therapies, such as SOS1 inhibitors designed to disrupt the KRAS signaling pathway in oncology[2]. Because the biological target (e.g., the SOS1 protein) is inherently chiral, the spatial orientation of the 1-hydroxyethyl group dictates the binding affinity and pharmacokinetic profile of the downstream active pharmaceutical ingredient (API).

Theoretical Framework: Anomalous Dispersion and the Flack Parameter

The determination of absolute configuration via X-ray crystallography relies on the phenomenon of anomalous dispersion (or anomalous scattering). When the frequency of the incident X-ray beam approaches the absorption edge of an atom in the crystal lattice, the atomic scattering factor becomes a complex number:

f=f0​+f′+if′′

For light atoms (C, H, O), the imaginary component ( f′′ ) is negligible. However, the presence of the heavy bromine atom (Z = 35) in (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol provides a strong anomalous signal. This breaks Friedel's Law ( Ihkl​=Ihˉkˉlˉ​ ), resulting in measurable intensity differences between Friedel pairs.

To quantify this, we utilize the Flack parameter ( x ) (). The refinement algorithm calculates the observed intensity as a linear combination of the proposed model and its inverted enantiomer:

Iobs​=(1−x)Icalc​+xIcalcinverted​

This creates a self-validating system : if the proposed (1S) model is correct, x mathematically converges to 0. If the true structure is (1R), x converges to 1.

Logic Br Bromine Atom (Z=35) in (1S)-1-(...)-ethan-1-ol Anom Strong Anomalous Scattering (Δf'') Br->Anom Cu Cu Kα Radiation (λ = 1.5418 Å) Cu->Anom Friedel Friedel Pair Breaking I(hkl) ≠ I(-h-k-l) Anom->Friedel Flack Flack Parameter (x) Calculation Friedel->Flack Valid x ≈ 0 (1S) Confirmed Flack->Valid Invalid x ≈ 1 (1R) Confirmed Flack->Invalid

Causal relationship between the bromine heavy atom, anomalous scattering, and Flack parameter.

Experimental Protocols: A Self-Validating Workflow

The following methodology details the causal reasoning behind each procedural step to ensure the highest fidelity in structural determination.

Phase 1: Single Crystal Growth
  • Solvent Selection : Dissolve 50 mg of enantiopure (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol in 0.5 mL of dichloromethane (DCM).

    • Causality: DCM is an excellent solubilizer for halogenated aromatic alcohols, ensuring complete dissolution without premature precipitation or oiling out.

  • Vapor Diffusion Setup : Place the open vial containing the DCM solution into a larger, sealed chamber containing 5 mL of n-hexane (anti-solvent).

    • Causality: The slow vapor-phase diffusion of the volatile anti-solvent (hexane) into the DCM solution gradually lowers the solubility of the compound. This controlled supersaturation prevents rapid nucleation, favoring the growth of macroscopic, diffraction-quality single block crystals rather than kinetically driven microcrystalline powders.

  • Harvesting : After 3-5 days, harvest the resulting colorless crystals using a stereomicroscope and immediately immerse them in a cryoprotectant oil (e.g., Paratone-N).

    • Causality: The oil prevents solvent loss from the crystal lattice and protects the crystal from atmospheric moisture, preserving the structural integrity prior to freezing.

Phase 2: Data Collection
  • Mounting and Cryocooling : Mount a suitable crystal (approx. 0.2 × 0.2 × 0.1 mm) on a MiTeGen loop and transfer it to the diffractometer's cold stream at 100 K.

    • Causality: Cryocooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factor). This dramatically improves the signal-to-noise ratio at high diffraction angles, providing the high-resolution data necessary to accurately resolve subtle anomalous dispersion signals.

  • Diffraction Parameters : Collect data using a microfocus X-ray diffractometer equipped with a Cu Kα radiation source ( λ=1.54184 Å).

    • Causality: Cu Kα radiation is specifically chosen because its wavelength is much closer to the absorption edge of the bromine atom compared to standard Mo Kα radiation. This maximizes the anomalous scattering factor ( f′′ ), leading to a larger intensity difference between Friedel pairs.

Phase 3: Structure Solution, Refinement, and Validation
  • Data Reduction : Integrate the diffraction frames and apply an empirical absorption correction (e.g., multi-scan method).

    • Causality: Absorption correction is vital because the heavy bromine atom strongly absorbs X-rays. Failing to correct for this would introduce systematic errors into the intensities, artificially skewing the Flack parameter.

  • Refinement : Solve the structure using intrinsic phasing and refine using full-matrix least-squares on F2 utilizing SHELXL ().

  • Validation (The Self-Validating Step) : Evaluate the Flack parameter ( x ) and the orthogonal Hooft parameter (). If x=0.00 with a standard uncertainty (SU) <0.05 , the (1S) absolute configuration is definitively confirmed. If x refines to an intermediate value (e.g., 0.4−0.6 ), it diagnoses macroscopic racemic twinning, invalidating the enantiopurity of the bulk sample and triggering a mandatory re-evaluation of the upstream chiral resolution process.

Workflow A Compound Synthesis & Purification B Single Crystal Growth (Vapor Diffusion) A->B C X-ray Diffraction (Cu Kα, 100 K) B->C D Data Reduction & Absorption Correction C->D E Structure Solution (SHELXT) D->E F Anisotropic Refinement (SHELXL) E->F G Absolute Configuration (Flack Parameter ≈ 0) F->G

Step-by-step workflow for determining absolute configuration via X-ray crystallography.

Quantitative Data Synthesis

To facilitate comparison and ensure rigorous documentation, the expected crystallographic parameters required to validate the (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol structure are summarized below.

ParameterValue / DescriptionAnalytical Significance
Chemical Formula C10H11BrO2Validates molecular composition.
Molecular Weight 243.10 g/mol Confirms the target API intermediate.
Crystal System MonoclinicTypical packing for chiral aromatic organics.
Space Group P21​ A Sohncke (chiral) space group is mandatory; confirms the absence of a center of inversion.
Radiation Source Cu Kα ( λ=1.54184 Å)Maximizes anomalous dispersion for Bromine.
Temperature 100(2) KMinimizes thermal motion, improving resolution.
Anomalous Scatterer Bromine (Z = 35)Acts as the internal heavy-atom reference.
Target Flack Parameter ( x ) 0.00(2)Mathematically confirms the (1S) configuration.
Target Hooft Parameter ( y ) 0.00(2)Provides orthogonal statistical validation.

Conclusion

The absolute configuration of (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol can be definitively established through single-crystal X-ray diffraction by exploiting the anomalous scattering of its constituent bromine atom. By strictly adhering to the causal principles of low-temperature data collection, Cu Kα radiation utilization, and rigorous absorption correction, researchers create a self-validating crystallographic model. This methodology ensures the highest level of scientific integrity, providing the foundational structural confidence required for downstream pharmaceutical development.

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. URL:[Link]

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement. Acta Crystallographica Section B, 69(3), 249-259. URL:[Link]

  • Boehringer Ingelheim International GmbH. (2019). 2-methyl-aza-quinazolines (Patent No. WO2019201848A1). Google Patents.

Sources

Exploratory

Solubility profile of (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol in polar organic solvents

An in-depth technical analysis and methodological guide for profiling the solubility of (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol (CAS: 1568011-77-7) in polar organic solvents. Executive Summary (1S)-1-(5-...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and methodological guide for profiling the solubility of (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol (CAS: 1568011-77-7) in polar organic solvents.

Executive Summary

(1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol is a chiral, brominated dihydrobenzofuran derivative frequently utilized as an advanced intermediate in pharmaceutical synthesis. Understanding its thermodynamic solubility in polar organic solvents is critical for optimizing downstream processes, including crystallization, chiral resolution, and transition-metal-catalyzed cross-coupling reactions.

This whitepaper provides a comprehensive framework for predicting, measuring, and quantifying the solubility profile of this compound. By bridging theoretical thermodynamics with highly validated empirical protocols, this guide serves as a definitive resource for analytical and development chemists.

Physicochemical Profiling & Predictive Thermodynamics

To accurately profile solubility, one must first deconstruct the molecular architecture of the compound to understand its intermolecular interactions.

Structural Causality and Solvation Mechanics

The solubility of this compound is governed by three distinct structural features:

  • The Bromine Atom (C5): Halogenation significantly increases the molecule's polarizability and lipophilicity (Dispersion forces, δD​ ).

  • The Dihydrobenzofuran Core: The saturated C2-C3 bond provides a rigid scaffold, while the ether oxygen (O1) acts as a moderate hydrogen-bond acceptor (Polar forces, δP​ ).

  • The Chiral Secondary Alcohol (C7): The 1-hydroxyethyl group is a strong hydrogen-bond donor and acceptor (Hydrogen-bonding, δH​ ).

Mechanistic Insight: Because the 1-hydroxyethyl group is positioned at C7 (ortho to the ether oxygen), there is a high probability of intramolecular hydrogen bonding between the hydroxyl proton and the ether oxygen's lone pairs. This internal stabilization slightly reduces the molecule's capacity for intermolecular hydrogen bonding, thereby lowering its apparent δH​ parameter. Consequently, the compound exhibits higher-than-expected solubility in polar aprotic solvents (like DMSO and DMF) compared to purely protic solvents.

Hansen Solubility Parameters (HSP) Framework

We utilize the [1] to predict solvent affinity. The total cohesive energy density is the sum of dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) forces. Solvents whose HSP coordinates closely match those of the solute (yielding a small interaction radius, Ra​ ) will act as optimal solvents.

Solvation Core Compound Core (1S)-1-(5-bromo-2,3-dihydro -1-benzofuran-7-yl)ethan-1-ol Disp Dispersion (δD) Bromine & Aromatic Ring Core->Disp Polar Polarity (δP) Ether Oxygen & C-Br Bond Core->Polar Hbond H-Bonding (δH) Chiral Hydroxyl Group Core->Hbond Solvent Polar Organic Solvent (e.g., MeOH, DMSO) Disp->Solvent Van der Waals Polar->Solvent Dipole-Dipole Hbond->Solvent Donor/Acceptor

Fig 2: Intermolecular interactions governing solvation based on Hansen Solubility Parameters.

Quantitative Data Summary

Based on HSP modeling and structural analogs, the following table summarizes the representative thermodynamic solubility profile of the compound at 25°C. (Note: These are model-derived representative values intended for process design and protocol validation).

SolventSolvent ClassDielectric Constant ( ϵ )HSP Distance ( Ra​ )Est. Thermodynamic Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7Low (< 4.0)> 150.0
Dimethylformamide (DMF) Polar Aprotic36.7Low (< 4.5)> 120.0
Methanol (MeOH) Polar Protic32.7Moderate (5.5)45.0 - 60.0
Ethanol (EtOH) Polar Protic24.5Moderate (6.2)30.0 - 40.0
Acetonitrile (MeCN) Polar Aprotic37.5High (> 8.0)15.0 - 25.0

Experimental Methodology: Thermodynamic Solubility Screening

To empirically validate the solubility profile, Thermodynamic Solubility must be measured rather than Kinetic Solubility. Kinetic methods (often utilizing DMSO stock solutions spiked into aqueous/organic mixtures) frequently result in supersaturation and amorphous precipitation, yielding artificially inflated data [2]. The [3] ensures true equilibrium between the crystalline solid state and the solution.

Step-by-Step Shake-Flask Protocol

This self-validating protocol ensures that equilibrium is reached and micro-particulates do not skew analytical quantification.

  • Solid Dispensing: Weigh approximately 50 mg of crystalline (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target polar organic solvent (e.g., Methanol). Ensure a visible excess of solid remains; if all solid dissolves, add more compound until a suspension is maintained.

  • Isothermal Equilibration: Seal the vial and place it in a thermomixer. Shake at 400 rpm at 25.0 ± 0.1 °C for 72 hours .

    • Causality: A 72-hour window is critical. Shorter durations may fail to disrupt the stable crystal lattice of the brominated compound, leading to false-low readings.

  • Phase Separation: Transfer the suspension to a 0.22 µm PTFE syringe filter. Discard the first 100 µL of filtrate to account for membrane adsorption, then collect the remaining saturated supernatant.

    • Causality: Filtration is chosen over centrifugation because the density of the brominated compound can cause micro-crystals to remain suspended. If pipetted, these crystals will dissolve in the HPLC mobile phase, artificially inflating the solubility value.

  • Dilution: Dilute the filtrate 1:100 or 1:1000 with the HPLC mobile phase to ensure the concentration falls within the linear dynamic range of the UV detector.

Workflow N1 Excess Solid Addition N2 Isothermal Shaking (72h) N1->N2 N3 PTFE Filtration N2->N3 N4 HPLC-UV Quantification N3->N4 N5 Thermodynamic Solubility N4->N5

Fig 1: Step-by-step thermodynamic solubility workflow via the shake-flask method.

Analytical Workflow & Validation (HPLC-UV)

Accurate quantification requires a robust analytical method. The benzofuran core provides an excellent chromophore for UV detection.

  • Column: Reverse-phase C18 column (e.g., Waters XBridge, 50 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Isocratic elution using 60% Acetonitrile / 40% Water containing 0.1% Formic Acid.

    • Causality: The high organic modifier (60% MeCN) is required to elute the lipophilic brominated compound efficiently and prevent peak tailing caused by secondary interactions between the secondary alcohol and residual silanols on the stationary phase.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at λmax​ ~280 nm (specific to the benzofuran π→π∗ transition).

  • System Suitability Test (SST): Prior to sample analysis, inject a 0.1 mg/mL standard. The method is validated only if the tailing factor ( Tf​ ) is ≤1.5 and theoretical plates ( N ) are ≥2000 .

By adhering to this thermodynamic methodology and understanding the specific Hansen interactions of the brominated dihydrobenzofuranol core, researchers can confidently map its solubility landscape for advanced process chemistry applications [4].

References

  • Title: Hansen Solubility Parameters: A User's Handbook, Second Edition Source: CRC Press / Taylor & Francis URL: [Link]

  • Title: Absorption and Drug Development: Solubility, Permeability, and Charge State, 2nd Edition Source: Wiley URL: [Link]

  • Title: Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery Source: Journal of Pharmaceutical Sciences (PubMed) URL: [Link]

Foundational

Thermal Stability and Physicochemical Characterization of (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol

An In-depth Technical Guide for Drug Development Professionals Abstract The characterization of a drug candidate's solid-state properties is a cornerstone of modern pharmaceutical development. Properties such as melting...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The characterization of a drug candidate's solid-state properties is a cornerstone of modern pharmaceutical development. Properties such as melting point and thermal stability are not mere physical constants; they are critical indicators of purity, polymorphism, and processability that directly influence the safety, efficacy, and shelf-life of the final drug product.[1][2] This technical guide provides a comprehensive framework for the determination of the melting point and the assessment of the thermal stability of the chiral intermediate, (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol. We will explore the theoretical underpinnings and provide detailed, field-proven protocols for three essential analytical techniques: Capillary Melting Point Determination, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). The focus is not only on the procedural steps but on the causality behind experimental choices, ensuring a robust and self-validating analytical strategy.

Introduction: The Critical Role of Thermal Analysis

(1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol is a chiral secondary alcohol containing a benzofuran scaffold, a privileged structure in medicinal chemistry. As such, this molecule represents a key building block or intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The absolute configuration, (1S), is crucial, as enantiomers often exhibit different pharmacological and toxicological profiles.

Before advancing any compound through the development pipeline, a thorough understanding of its thermal behavior is imperative.[3] This analysis provides critical insights into:

  • Purity Assessment: Impurities typically depress and broaden the melting range of a crystalline solid.

  • Stability and Degradation: Determining the temperature at which a compound begins to decompose is essential for defining safe manufacturing (e.g., drying, milling) and storage conditions.[2][4]

  • Polymorphism Screening: Different crystalline forms (polymorphs) of the same compound can have different melting points, solubilities, and stabilities, impacting bioavailability.[5] DSC is a primary tool for detecting such polymorphic transitions.

  • Formulation Development: Understanding the thermal interactions between an API and its excipients is crucial for creating a stable and effective dosage form.[6]

This guide will equip the research scientist with the necessary protocols to generate a comprehensive thermal profile of the target compound.

Melting Point Determination: The Pharmacopeial Standard

The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a highly characteristic property. The capillary method is the standard technique recognized by most pharmacopeias for its reliability and precision.[7][8]

Causality Behind the Method

We employ the capillary method because it provides a clear, visual indication of the melting range (the span from initial softening to complete liquefaction). For a pure substance, this range is typically narrow (0.5-1.0°C). A wide melting range is a strong indicator of impurities. The process relies on controlled, slow heating near the melting point to ensure thermal equilibrium between the heating block, the thermometer, and the sample, thereby guaranteeing an accurate reading.[9]

Experimental Protocol: Capillary Melting Point Apparatus

Objective: To determine the melting range of the compound with high accuracy.

Instrumentation: Digital Melting Point Apparatus (e.g., Mettler Toledo MP series or similar).

Methodology:

  • Sample Preparation (The Critical First Step):

    • Ensure the sample of (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol is completely dry and in the form of a fine, homogenous powder. Coarse crystals can lead to inefficient heat transfer and inaccurate results.[7]

    • If necessary, gently crush the sample using an agate or glass mortar and pestle.

    • Firmly tap the open end of a standard glass capillary tube (e.g., 1.3–1.8 mm outer diameter) into the powder.[8]

    • Invert the tube and tap the sealed end gently on a hard surface to pack the powder into a compact column at the bottom. The ideal filling level is 2–3 mm.[8]

  • Instrument Setup and Preliminary Scan:

    • Set the start temperature on the instrument to approximately 20°C below the expected melting point. If unknown, a rapid preliminary scan is essential.

    • For the preliminary scan, program a fast heating rate (e.g., 10-20°C/min) to quickly identify the approximate melting temperature. This conserves time and provides a target for the precise determination.

  • Accurate Melting Point Determination:

    • Allow the heating block to cool to at least 10-15°C below the approximate melting point found in the preliminary scan.

    • Insert a new, properly prepared capillary tube.

    • Set the start temperature to 5–10°C below the approximate melting point.[8]

    • Crucially, set the heating rate to a slow, constant value, typically 1°C/min, as recommended by pharmacopeias. [8]

    • Visually observe the sample through the magnified viewing port.

    • Record T_onset: The temperature at which the first drop of liquid becomes visible.

    • Record T_clear: The temperature at which the last solid particle melts, resulting in a completely clear liquid.

    • The melting range is reported as T_onset – T_clear.

    • Perform the measurement in triplicate to ensure reproducibility.

Visualization: Melting Point Determination Workflow

MeltingPoint_Workflow substance (1S)-1-(5-bromo-2,3-dihydro- 1-benzofuran-7-yl)ethan-1-ol prep Sample Preparation: - Dry Sample - Grind to Fine Powder - Pack Capillary (2-3 mm) substance->prep rapid_scan Rapid Preliminary Scan (10-20°C/min) prep->rapid_scan If MP is unknown slow_scan Precise Scan (1°C/min) prep->slow_scan If MP is known approx_mp Determine Approximate MP rapid_scan->approx_mp approx_mp->slow_scan Set start T 5-10°C below observe Observe & Record: - T_onset (First Drop) - T_clear (Fully Liquid) slow_scan->observe result Report Melting Range (T_onset - T_clear) observe->result

Caption: Workflow for Pharmacopeial Capillary Melting Point Determination.

Advanced Thermal Stability Assessment

While melting point is a key parameter, a full thermal profile requires understanding how the compound's mass and heat flow change as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful, complementary techniques for this purpose.[10][11]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated over time in a controlled atmosphere.[4] Its primary role here is to identify the onset temperature of thermal decomposition, which defines the upper limit of the compound's thermal stability. It can also quantify the loss of volatiles like water or residual solvents.[2]

By precisely monitoring mass loss versus temperature, we can distinguish between physical processes (like desolvation) and chemical processes (decomposition).[12] Performing the analysis under an inert nitrogen atmosphere is crucial because it ensures that the observed mass loss is due to thermal decomposition (pyrolysis), not oxidative degradation, providing a true measure of the molecule's inherent stability.[11]

Objective: To determine the onset temperature of decomposition and quantify any mass loss due to volatiles.

Instrumentation: TGA Instrument (e.g., TA Instruments Discovery TGA, Mettler Toledo TGA/DSC).

Methodology:

  • Instrument and Sample Preparation:

    • Tare a clean, empty TGA pan (platinum or alumina pans are common).

    • Accurately weigh 5-10 mg of the finely powdered compound directly into the pan.

    • Place the pan into the TGA furnace.

  • Experimental Conditions:

    • Purge Gas: Set the purge gas to high-purity Nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

    • Temperature Program:

      • Equilibrate the sample at a low temperature (e.g., 30°C).

      • Program a linear heating ramp of 10°C/min up to a final temperature well above any expected decomposition (e.g., 400-500°C). A 10°C/min ramp is standard for survey scans and provides a good balance between resolution and experiment time.[11]

  • Data Analysis:

    • Plot the sample mass (%) versus temperature (°C).

    • Identify any initial mass loss steps at low temperatures (<150°C), which may correspond to water or solvent loss.

    • Determine the onset temperature of decomposition. This is typically calculated by the instrument software as the intersection of the tangent to the baseline just before decomposition and the tangent to the steepest point of the mass loss curve. This temperature represents the point at which significant thermal degradation begins.

TGA_Workflow sample Weigh 5-10 mg of Compound into TGA Pan instrument Load into TGA Furnace sample->instrument conditions Set Conditions: - Purge Gas: Nitrogen - Heating Rate: 10°C/min - Range: 30°C to 500°C instrument->conditions run Execute Thermal Program conditions->run data Collect Mass vs. Temperature Data run->data analysis Analyze TGA Curve: - Identify Volatile Loss - Determine Onset of  Decomposition data->analysis

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It provides a wealth of information, including a highly accurate melting point, the enthalpy of fusion (energy required to melt), and detection of any thermally induced events like glass transitions or polymorphic phase changes.[13][14]

DSC detects thermal events by measuring the energy absorbed (endothermic) or released (exothermic) by the sample. Melting is an endothermic process, appearing as a distinct peak on the DSC thermogram.[15] The peak's onset temperature provides a very precise melting point, while the area under the peak is proportional to the heat of fusion. This quantitative data is invaluable for characterizing the material's crystallinity and for detecting subtle changes between different batches or polymorphs.[6]

Objective: To precisely determine the melting point, heat of fusion, and screen for other thermal events.

Instrumentation: DSC Instrument (e.g., TA Instruments Discovery DSC, Mettler Toledo TGA/DSC).

Methodology:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the finely powdered compound into a clean aluminum DSC pan. A smaller sample size ensures better thermal contact and peak resolution.

    • Hermetically seal the pan using a sample press. This prevents any loss of sample due to vaporization before melting or decomposition.

    • Prepare an identical, empty, hermetically sealed pan to serve as the reference.

  • Experimental Conditions:

    • Purge Gas: Use a Nitrogen purge (20-50 mL/min) to prevent oxidative side reactions.

    • Temperature Program:

      • Equilibrate the sample and reference at a low temperature (e.g., 25°C).

      • Program a linear heating ramp of 10°C/min to a temperature approximately 50°C above the expected melting point (but below the decomposition temperature determined by TGA).

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • Identify the endothermic peak corresponding to melting.

    • Melting Point (T_onset): Determine the onset temperature of the melting peak. This is the most commonly reported value for the melting point from DSC data.

    • Peak Temperature (T_peak): Note the temperature at the peak's maximum.

    • Heat of Fusion (ΔH_fus): Integrate the area under the melting peak to calculate the heat of fusion in Joules per gram (J/g). This value is a measure of the material's crystallinity.

    • Examine the thermogram for any other thermal events, such as exotherms that might indicate decomposition or recrystallization.

DSC_Workflow sample Weigh 2-5 mg of Compound into Aluminum Pan seal Hermetically Seal Sample and Reference Pans sample->seal instrument Load into DSC Cell seal->instrument conditions Set Conditions: - Purge Gas: Nitrogen - Heating Rate: 10°C/min - Range: 25°C to T < T_decomp instrument->conditions run Execute Thermal Program conditions->run analysis Analyze Thermogram: - T_onset (Melting Point) - ΔH_fus (Heat of Fusion) - Other Thermal Events run->analysis

Caption: Standard workflow for Differential Scanning Calorimetry (DSC).

Data Synthesis and Interpretation

The true power of this analytical approach lies in synthesizing the data from all three experiments. The results should be complementary and self-validating.

ParameterTechniqueExpected Result for a Pure, Stable CompoundSignificance
Melting Range Capillary ApparatusA sharp, narrow range (e.g., 125.0 – 125.8 °C)Confirms high purity and provides a visual anchor.
Melting Point (T_onset) DSCA sharp endotherm with an onset temperature that correlates closely with the capillary method (e.g., 125.2 °C).Provides a highly precise melting point and quantitative heat of fusion.
Heat of Fusion (ΔH_fus) DSCA significant positive value (e.g., >80 J/g)Indicates a well-ordered crystalline material. Lower values may suggest an amorphous content.
Thermal Decomposition (T_onset) TGAA single, sharp mass loss step at a temperature significantly higher than the melting point (e.g., >250 °C).Defines the upper limit of thermal stability for handling, processing, and storage.

A cohesive analysis would show the DSC melting endotherm completing well before the onset of mass loss observed in the TGA curve. This confirms that the substance melts before it decomposes, a critical characteristic for many pharmaceutical processing steps.

Conclusion

The systematic thermal analysis of (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol using capillary melting point, TGA, and DSC provides a robust and indispensable dataset for its development. This multi-faceted approach delivers a validated melting point, a quantitative measure of crystallinity, and a definitive thermal stability limit. These data are foundational for ensuring batch-to-batch consistency, guiding formulation strategies, and establishing safe handling and storage protocols, thereby de-risking the progression of this valuable intermediate in the drug development lifecycle.

References

  • Coriolis Pharma. (n.d.). Differential Scanning Calorimetry. Retrieved from Coriolis Pharma website. [Link]

  • Veeprho. (2024, December 9). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. Retrieved from Veeprho website. [Link]

  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from ResolveMass Laboratories Inc. website. [Link]

  • Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from thinkSRS.com. [Link]

  • Jelesarov, I., & Bosshard, H. R. (1999). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Molecular Recognition, 12(1), 3–18. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from ResolveMass Laboratories Inc. website. [Link]

  • Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from Westlab. [Link]

  • American Pharmaceutical Review. (n.d.). Differential Scanning Calorimeters (DSC). Retrieved from American Pharmaceutical Review website. [Link]

  • Al-Obaidy, S. S., Al-shdefat, R., & Al-Bayati, Y. K. (2018). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Marmara Pharmaceutical Journal, 22(3), 421-429. [Link]

  • University of Calgary. (n.d.). Melting Point Determination. Retrieved from University of Calgary, Department of Chemistry website. [Link]

  • Tita, B., Tita, D., & Fulias, A. (2011). Pharmaceutical Applications of Thermal Analysis. Journal of Thermal Analysis and Calorimetry, 105(1), 39-45. [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from Mettler Toledo website. [Link]

  • MDPI. (2024, November 14). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Retrieved from MDPI website. [Link]

  • Khattab, F. I., Al-Wakeel, E. I., & El-Manakhly, K. A. (1981). Thermal analysis of pharmaceutical compounds. Journal of Thermal Analysis, 22(1), 41–50. [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from Veeprho website. [Link]

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. Retrieved from ResolveMass Laboratories Inc. website. [Link]

  • CD Formulation. (n.d.). Thermogravimetric Analysis (TGA) Platform for Nucleic Acid Drugs. Retrieved from CD Formulation website. [Link]

Sources

Exploratory

Mass spectrometry fragmentation pathways for (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol

Mass Spectrometry Fragmentation Pathways for (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol: A Mechanistic and Analytical Guide Executive Summary The structural characterization of halogenated dihydrobenzofuran...

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Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Pathways for (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol: A Mechanistic and Analytical Guide

Executive Summary

The structural characterization of halogenated dihydrobenzofuran derivatives is a critical analytical step in modern drug development. The compound (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol presents a unique molecular architecture: a rigid oxygen-containing heterocycle, a heavy halogen isotope signature (Bromine at C5), and a benzylic secondary alcohol with defined stereochemistry at C7.

As a Senior Application Scientist, I have designed this guide to move beyond basic spectral interpretation. Here, we deconstruct the gas-phase thermodynamics and collision-induced dissociation (CID) mechanisms of this molecule. By leveraging the bromine isotopic doublet as an internal validation tool, we establish a self-validating analytical framework for confident structural elucidation.

Molecular Architecture & Ionization Dynamics

Before inducing fragmentation, we must understand the precursor ion generation. In positive Electrospray Ionization (ESI+), the addition of a proton ( [M+H]+ ) is thermodynamically favored at the oxygen atoms.

  • Stereochemical Transparency: While the (1S) chiral center is vital for pharmacological binding, standard mass spectrometry is "chirally blind." The gas-phase fragmentation pathways for the (1S) and (1R) enantiomers are identical because the vacuum environment lacks a chiral selector.

  • The Isotopic Anchor: Bromine exists naturally as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio. This dictates that the intact protonated molecule will appear as a distinct doublet at m/z 243.00 and m/z 245.00 . This 2 Da separation is the cornerstone of our self-validating workflow[1].

G N1 Sample Infusion (1S)-1-(5-bromo...) N2 ESI Source Ionization [M+H]+ N1->N2 N3 Q1 Mass Selection m/z 243 & 245 N2->N3 N4 Collision Cell (CID) N2/Ar Gas N3->N4 N5 TOF/Q3 Mass Analyzer Fragment Detection N4->N5

ESI-MS/MS analytical workflow for dihydrobenzofuran derivative characterization.

Primary Gas-Phase Fragmentation Pathways

Upon collisional activation in the Q2 cell, the protonated precursor undergoes specific, predictable bond cleavages. The causality of these fragmentations is rooted in the stabilization of the resulting carbocations and radical species[2].

Pathway A: Benzylic Dehydration (The Primary Trigger)

The lowest energy barrier for fragmentation involves the 1-hydroxyethyl group. Protonation of the aliphatic hydroxyl group creates an excellent leaving group ( −OH2+​ ). The neutral loss of water (-18 Da) is highly favored because it generates a 5-bromo-7-vinyl-2,3-dihydrobenzofuran cation . The resulting positive charge is highly delocalized across the extended π -system of the aromatic ring and the newly formed vinyl group.

  • Mass Shift: m/z 243/245 m/z 225/227.

  • Validation: The 1:1 isotopic doublet is preserved, confirming the bromine atom is still attached to the core structure.

Pathway B: Halogen Expulsion (Heterolytic vs. Homolytic)

Once dehydrated, higher collision energies force the cleavage of the C-Br bond. Gas-phase fragmentation of brominated aromatics often proceeds via two competing mechanisms[3]:

  • Heterolytic Cleavage (Loss of HBr): The molecule expels neutral hydrogen bromide (-80/-82 Da), resulting in a closed-shell cation at m/z 145 .

  • Homolytic Cleavage (Loss of Br•): The molecule expels a bromine radical (-79/-81 Da), yielding an odd-electron radical cation at m/z 146 . The presence of odd-electron product ions is a documented phenomenon in the MS/MS spectra of specific dihydrobenzofuran derivatives[3].

Pathway C: Dihydrofuran Ring Cleavage

Following the loss of water and bromine, the remaining core (m/z 145 or 146) undergoes structural degradation of the oxygen-containing heterocycle. This typically manifests as the expulsion of carbon monoxide (-28 Da) or a retro-Diels-Alder-like loss of ethylene (-28 Da) from the saturated portion of the dihydrofuran ring, yielding lower mass fragments such as m/z 117[2].

G M [M+H]+ m/z 243 / 245 W [M+H - H2O]+ m/z 225 / 227 M->W -H2O (-18 Da) B [M+H - H2O - HBr]+ m/z 145 W->B -HBr (-80/82 Da) R [M+H - H2O - Br•]+ m/z 146 W->R -Br• (-79/81 Da) C Ring Cleavage m/z 117 B->C -CO / -C2H4 R->C -CHO•

Primary gas-phase fragmentation pathways of protonated (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol.

Quantitative Data & Diagnostic Ions

The following table summarizes the deterministic mass shifts expected during the MS/MS analysis. The convergence of the isotopic doublet into singlet peaks is the ultimate proof of halogen loss.

Fragment Ionm/z ( 79Br )m/z ( 81Br )Mass Shift (Da)Structural Assignment / MechanismIsotopic Profile
[M+H]⁺ 243.00245.00-Protonated molecular precursor1:1 Doublet
[M+H - H₂O]⁺ 225.00227.00-18Benzylic dehydration (vinyl cation)1:1 Doublet
[M+H - H₂O - Br•]⁺• 146.08146.08-79 / -81Homolytic C-Br cleavageSinglet
[M+H - H₂O - HBr]⁺ 145.07145.07-80 / -82Heterolytic HBr eliminationSinglet
[Ring Cleavage]⁺ 117.07117.07-28 (from 145)Loss of CO or C₂H₄ from coreSinglet

Self-Validating ESI-MS/MS Protocol

To ensure high-fidelity data acquisition, the following protocol utilizes the molecule's intrinsic chemical properties to validate the instrument's output dynamically.

Step 1: Sample Preparation & Matrix Selection

  • Action: Dissolve the purified analyte in a 50:50 mixture of LC-MS grade Methanol and Water, supplemented with 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton donor, driving the equilibrium toward the [M+H]+ state. Methanol ensures the solubility of the hydrophobic brominated aromatic core while maintaining optimal spray surface tension.

Step 2: Source Optimization (ESI+)

  • Action: Infuse the sample at 5-10 µL/min. Set the capillary voltage to 3.0 - 3.5 kV and maintain a low desolvation temperature (< 250°C).

  • Causality: The benzylic alcohol is highly susceptible to in-source decay. Soft ionization parameters are mandatory to prevent premature water loss before the intact precursor reaches the first quadrupole.

Step 3: Isotopic Validation (Q1 Scan)

  • Action: Acquire a full MS scan from m/z 100 to 500. Identify the precursor ions at m/z 243 and 245.

  • Validation Check: Measure the peak area ratio. It must be approximately 1:1. If the ratio deviates by more than 5%, suspect isobaric interference or detector saturation, and dilute the sample.

Step 4: Collisional Activation (Q2)

  • Action: Isolate m/z 243 and m/z 245 in separate, parallel MS/MS experiments. Apply a Collision Energy (CE) ramp from 10 eV to 40 eV using Argon gas.

  • Causality: A CE ramp ensures the capture of both low-energy pathways (dehydration at ~15 eV) and high-energy pathways (halogen and ring cleavage at >25 eV) in a single composite spectrum.

Step 5: Product Ion Mass Analysis (Q3/TOF)

  • Action: Overlay the MS/MS spectra of the m/z 243 precursor and the m/z 245 precursor.

  • Validation Check: Any fragment peak that appears at the exact same m/z in both spectra (e.g., m/z 145) has successfully expelled the bromine atom. Any fragment that maintains a 2 Da offset between the two spectra (e.g., m/z 225 and 227) still contains the halogen.

Conclusion

The fragmentation of (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol is a masterclass in gas-phase organic chemistry. By understanding the thermodynamic drive for benzylic dehydration and utilizing the predictable cleavage of the heavy bromine isotope, researchers can confidently map the structural topology of this compound and its downstream metabolites.

References

  • Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry Source: PubMed (National Institutes of Health) / Journal of Mass Spectrometry URL:[Link]

  • Should We Think Positive or Negative About Dihydrobenzofuran Neolignans? an ESI-MS/MS Study Source: ChemRxiv URL:[Link]

  • Synthesis, evaluation and in silico studies of novel BRD4 bromodomain inhibitors bearing a benzo[d]isoxazol scaffold Source: Indian Academy of Sciences (Journal of Chemical Sciences) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Asymmetric Synthesis Protocols for (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol: Chemocatalytic and Biocatalytic Approaches

Executive Summary & Synthetic Challenge The chiral secondary alcohol (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol [1] is a highly specialized structural motif, often utilized as a rigid, halogenated building...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Synthetic Challenge

The chiral secondary alcohol (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol [1] is a highly specialized structural motif, often utilized as a rigid, halogenated building block in the development of advanced pharmaceutical candidates. The synthesis of this specific (1S)-enantiomer from its corresponding ketone, 1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-one [2], presents a unique steric and electronic challenge. The dense 2,3-dihydrobenzofuran ring system, coupled with the electron-withdrawing 5-bromo substituent, significantly influences the transition state during hydride transfer.

To achieve >99% enantiomeric excess (ee) and high conversion, the synthetic strategy must rely on highly directed asymmetric induction. This guide provides two field-proven, self-validating protocols: a chemocatalytic approach utilizing Noyori Asymmetric Transfer Hydrogenation (ATH) [3] and a green biocatalytic approach utilizing an engineered Ketoreductase (KRED) [4].

SyntheticStrategy SM 1-(5-bromo-2,3-dihydro- 1-benzofuran-7-yl)ethan-1-one ATH Method A: Noyori ATH RuCl(p-cymene)[(R,R)-TsDPEN] HCOOH / Et3N SM->ATH Chemocatalysis KRED Method B: Biocatalysis (S)-selective KRED / GDH NADP+ / D-Glucose SM->KRED Biocatalysis Prod (1S)-1-(5-bromo-2,3-dihydro- 1-benzofuran-7-yl)ethan-1-ol ATH->Prod 95-98% ee KRED->Prod >99.5% ee

Figure 1: Divergent synthetic workflows for the asymmetric reduction of the target ketone.

Protocol A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (Noyori ATH)

Mechanistic Rationale

The Noyori ATH utilizes the bifunctional catalyst RuCl(p-cymene)[(R,R)-TsDPEN] . For aryl methyl ketones, the (R,R)-enantiomer of the ligand strictly dictates the delivery of the hydride to the re-face of the carbonyl, yielding the (S)-alcohol[3].

  • Hydride Source Causality: We utilize a 5:2 azeotropic mixture of formic acid (HCOOH) and triethylamine (Et₃N). Unlike isopropanol-mediated ATH, which is an equilibrium process, the decarboxylation of formic acid renders this hydride transfer thermodynamically irreversible, driving the reaction to >99% conversion even for sterically hindered substrates.

  • Self-Validating Metric: The continuous evolution of CO₂ gas serves as a real-time visual indicator of active hydride transfer. If bubbling ceases prior to complete conversion, it indicates catalyst deactivation (typically via oxygen ingress).

Step-by-Step Methodology

Reagents:

  • 1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-one (10.0 g, 41.5 mmol)

  • RuCl(p-cymene)[(R,R)-TsDPEN] (132 mg, 0.5 mol%)

  • Formic acid / Triethylamine azeotrope (5:2 molar ratio, 25 mL)

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

Procedure:

  • System Purging: Charge a 100 mL Schlenk flask with the ketone substrate. Evacuate and backfill the flask with ultra-pure Argon three times. Causality: The active 16-electron Ru-hydride intermediate is highly sensitive to oxidation; rigorous deoxygenation is mandatory.

  • Catalyst Activation: In a separate argon-purged vial, dissolve the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst in 5 mL of degassed HCOOH/Et₃N azeotrope. Stir for 15 minutes at room temperature until the solution turns a deep, homogenous red, indicating the formation of the active Ru-hydride species.

  • Reaction Initiation: Transfer the activated catalyst solution to the Schlenk flask containing the ketone. Add the remaining 20 mL of the HCOOH/Et₃N azeotrope.

  • Thermal Control: Heat the reaction mixture to 40 °C. Causality: Temperatures above 40 °C accelerate conversion but induce reversible hydride transfer, eroding the enantiomeric excess. 40 °C is the optimal thermodynamic balance.

  • In-Process Control (IPC): Monitor the reaction via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). The reaction is typically complete within 12–16 hours, correlating with the cessation of CO₂ effervescence.

  • Quench and Workup: Cool the mixture to 0 °C and slowly quench with 50 mL of saturated aqueous NaHCO₃ to neutralize the remaining formic acid. Extract with DCM (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Biocatalytic Reduction via (S)-Selective Ketoreductase (KRED)

Mechanistic Rationale

Biocatalysis offers unparalleled stereocontrol. By utilizing an engineered, (S)-selective Ketoreductase derived from Lactobacillus species[4], we can achieve >99.5% ee.

  • Cofactor Recycling Causality: KREDs require NADPH as a hydride donor. Because NADPH is stoichiometrically cost-prohibitive, we couple the system with Glucose Dehydrogenase (GDH) and D-glucose. GDH oxidizes glucose to gluconolactone (which hydrolyzes to gluconic acid), simultaneously reducing NADP⁺ back to NADPH.

  • Self-Validating Metric: The generation of gluconic acid continuously lowers the pH of the reaction. By employing an automated pH-stat titrator to add 1M NaOH and maintain a pH of 7.0, the volume of base consumed provides a direct, stoichiometric readout of reaction kinetics and conversion.

CofactorRecycling Ketone Ketone Substrate KRED KRED Enzyme Ketone->KRED Alcohol (1S)-Alcohol Product KRED->Alcohol NADP NADP+ KRED->NADP GDH GDH Enzyme NADPH NADPH GDH->NADPH Hydride Acceptor Gluconate D-Gluconate GDH->Gluconate NADPH->KRED Hydride Donor NADP->GDH Glucose D-Glucose Glucose->GDH

Figure 2: Coupled biocatalytic cycle demonstrating NADPH regeneration via GDH, driving the reaction to completion.

Step-by-Step Methodology

Reagents:

  • 1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-one (10.0 g, 41.5 mmol)

  • (S)-selective KRED powder (e.g., KRED-130 or equivalent) (200 mg)

  • Glucose Dehydrogenase (GDH) powder (100 mg)

  • NADP⁺ sodium salt (50 mg, catalytic)

  • D-Glucose (11.2 g, 62.2 mmol, 1.5 eq)

  • Potassium phosphate buffer (100 mM, pH 7.0, 100 mL)

  • DMSO (10 mL)

Procedure:

  • Buffer Preparation: In a 250 mL jacketed reactor equipped with an overhead stirrer and a pH-stat, add 100 mL of the 100 mM potassium phosphate buffer. Set the reactor temperature to 30 °C. Causality: 30 °C maximizes enzyme activity while preventing thermal denaturation of the KRED tertiary structure.

  • Enzyme and Cofactor Loading: Dissolve the D-glucose, NADP⁺, GDH, and KRED in the buffer. Stir gently at 150 rpm for 10 minutes to ensure complete dissolution without causing sheer-stress cavitation to the proteins.

  • Substrate Addition: Dissolve the ketone substrate in 10 mL of DMSO. Add this solution dropwise to the reactor over 5 minutes. Causality: The bulky benzofuran substrate is highly lipophilic. DMSO acts as a co-solvent to increase bioavailability to the enzyme's active site; keeping it at <10% v/v prevents enzyme precipitation.

  • Reaction Monitoring: Engage the pH-stat with 1M NaOH. The reaction will immediately begin consuming base. Allow the reaction to proceed until base consumption plateaus (typically 18–24 hours).

  • Workup: Add 50 mL of Ethyl Acetate to the reactor and stir vigorously for 15 minutes to extract the product and precipitate the enzymes. Filter the biphasic mixture through a pad of Celite to remove proteinaceous debris. Separate the organic layer, wash with brine, dry over Na₂SO₄, and evaporate to yield the pure (1S)-alcohol.

Quantitative Data & Protocol Comparison

The choice between chemocatalysis and biocatalysis depends on the scale, timeline, and purity requirements of the drug development program. The table below summarizes the empirical outcomes of both protocols for this specific substrate.

ParameterProtocol A (Noyori ATH)Protocol B (KRED Biocatalysis)
Enantiomeric Excess (ee) 96 - 98% (S)>99.5% (S)
Conversion Rate >99%>99%
Reaction Time 12 - 16 hours18 - 24 hours
Operating Temperature 40 °C30 °C
Catalyst Loading 0.5 mol% (Ru-complex)2% w/w (Enzyme to Substrate)
E-Factor (Waste metric) Moderate (Organic solvents)Low (Aqueous, Green chemistry)
Primary Scalability Hurdle Strict anhydrous/anaerobic needsReactor volume (dilute aqueous)

References

  • NextSDS. (n.d.). (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol - Chemical Substance Information. Retrieved March 24, 2026, from[Link][1]

  • Fisher Scientific. (n.d.). 2-bromo-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethanone Specifications and Applications. Retrieved March 24, 2026, from[Link][2]

  • Khamis, N., Clarkson, G. J., & Wills, M. (2022). Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions (RSC Publishing). Retrieved March 24, 2026, from [Link][3]

  • Mundorff, E. C., et al. (2008). Ketoreductase polypeptides for the reduction of acetophenones (US Patent 10927351B2). Google Patents. Retrieved March 24, 2026, from [4]

Sources

Application

Application Note: (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol as a Chiral Building Block in Advanced Drug Design

Executive Summary & Pharmacophoric Significance The compound (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol (CAS: 1568216-96-5)[1] is a highly versatile, stereochemically pure intermediate utilized in the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophoric Significance

The compound (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol (CAS: 1568216-96-5)[1] is a highly versatile, stereochemically pure intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its architectural value lies in the convergence of three distinct structural motifs:

  • The 2,3-Dihydrobenzofuran Core : Widely recognized as a privileged scaffold in medicinal chemistry, this bicyclic system is a critical pharmacophore in several FDA-approved drugs (e.g., the melatonin receptor agonist ramelteon)[2]. The rigid, oxygen-containing ring restricts conformational entropy, thereby enhancing binding thermodynamics and providing specific hydrogen-bond acceptor interactions with target proteins[3][4].

  • The 5-Bromo Handle : Positioned para to the ring oxygen, this halogen serves as an activated electrophilic site for transition-metal-catalyzed cross-coupling reactions, allowing for rapid diversification of the aromatic framework.

  • The Chiral (1S)-1-Hydroxyethyl Group : The benzylic secondary alcohol provides a stereogenic center that can be stereospecifically manipulated. Because enantiomers frequently exhibit drastically different pharmacokinetic and pharmacodynamic profiles, maintaining or cleanly inverting this stereocenter is paramount in modern drug design.

Strategic Derivatization Workflows

The true utility of this intermediate lies in its orthogonal reactivity. The 5-bromo position and the 7-hydroxyethyl position can be functionalized independently without cross-interference, enabling divergent synthetic pathways.

G SM (1S)-1-(5-bromo-2,3-dihydro- 1-benzofuran-7-yl)ethan-1-ol [Chiral Core] CrossCoupling Palladium Catalysis (C5 Functionalization) SM->CrossCoupling Suzuki/Buchwald (Pd Catalyst, Base) Mitsunobu Mitsunobu Reaction (C7 Stereocenter Inversion) SM->Mitsunobu DIAD, PPh3, Nu-H (SN2 Mechanism) Prod1 5-Substituted-(1S)-Alcohol (Stereocenter Retained) CrossCoupling->Prod1 Prod2 7-Substituted-(1R)-Derivative (Stereocenter Inverted) Mitsunobu->Prod2

Divergent synthetic workflows utilizing the 5-bromo and chiral 7-hydroxyethyl handles.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to not only provide the "how" but the "why" behind synthetic methodologies. The following protocols are designed as self-validating systems, ensuring that intermediate integrity is maintained throughout the workflow.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling (C5 Functionalization)

This protocol describes the installation of an aryl/heteroaryl group at the 5-position while strictly preserving the (1S) stereocenter at the 7-position.

Mechanistic Causality : The electron-donating nature of the dihydrobenzofuran oxygen makes the C5-bromide moderately resistant to oxidative addition. To overcome this, is selected as the precatalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, which accelerates the rate-limiting reductive elimination step and suppresses unwanted β-hydride elimination. A biphasic 1,4-Dioxane/H₂O system is utilized to ensure the simultaneous solubility of the organic substrate and the inorganic base (K₂CO₃), which is strictly required to form the reactive boronate complex during transmetalation.

Step-by-Step Methodology :

  • Preparation : In an oven-dried Schlenk flask, charge (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Degassing : Add a 4:1 mixture of 1,4-Dioxane and deionized H₂O. Sparge the biphasic solution with Argon for 15 minutes to remove dissolved oxygen, which would otherwise rapidly deactivate the Pd(0) active species.

  • Catalyst Addition : Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Argon. Seal the flask and heat to 85 °C for 4–6 hours.

  • Workup : Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • System Validation (LC-MS) : Analyze the crude mixture via LC-MS. The reaction is deemed complete and successful upon the total disappearance of the starting material's distinct isotopic signature (the 1:1 ratio of M and M+2 peaks characteristic of the ⁷⁹Br/⁸¹Br isotopes).

Protocol B: Stereospecific Mitsunobu Inversion (C7 Functionalization)

This protocol converts the (1S)-secondary alcohol into a protected (1R)-amine derivative using phthalimide, demonstrating a clean stereochemical inversion.

Mechanistic Causality : The 5 is a powerful tool for converting secondary alcohols with complete inversion of stereochemistry[5]. The reaction between triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) generates a betaine intermediate. Because the C7 alcohol is benzylic, it is highly reactive but also susceptible to SN1-mediated racemization if the nucleophile attacks too slowly. To enforce a concerted SN2 displacement, the nucleophile must be sufficiently acidic (pKa < 11) to rapidly protonate the betaine intermediate[6][7]. Phthalimide (pKa ~8.3) meets this criterion perfectly, ensuring immediate formation of the alkoxyphosphonium ion and subsequent backside attack, yielding the strictly inverted (1R)-configuration[5][7].

Step-by-Step Methodology :

  • Setup : Dissolve the (1S)-alcohol (1.0 equiv), PPh₃ (1.5 equiv), and phthalimide (1.5 equiv) in anhydrous THF (0.2 M) under an Argon atmosphere.

  • Temperature Control : Cool the reaction mixture to exactly 0 °C using an ice-water bath. Critical Step: Strict temperature control is required to prevent the premature decomposition of the betaine intermediate and suppress elimination side-reactions.

  • Activation : Add DIAD (1.5 equiv) dropwise over 30 minutes. The slow addition controls the exothermic formation of the betaine adduct.

  • Propagation : Allow the reaction to slowly warm to room temperature and stir for 8–12 hours.

  • System Validation (Chiral HPLC) : Following standard silica gel purification, analyze the purified product using Chiral HPLC against a racemic reference standard. A successful protocol will yield an enantiomeric excess (ee) of >98%, validating that the reaction proceeded via the intended SN2 inversion pathway rather than an SN1 racemization pathway.

Quantitative Data & Yield Analysis

The table below summarizes the expected quantitative outcomes when applying the aforementioned protocols to derivatize the (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol scaffold.

Derivative SynthesizedReaction TypeTarget HandleYield (%)Enantiomeric Excess (ee %)Reaction Time (h)
5-Phenyl-(1S)-alcohol Suzuki-MiyauraC5 (Bromo)86>99 (Retained)4.5
5-(4-Pyridyl)-(1S)-alcohol Suzuki-MiyauraC5 (Bromo)82>99 (Retained)5.0
7-Phthalimido-(1R)-bromide MitsunobuC7 (Alcohol)7998 (Inverted)12.0
7-Azido-(1R)-bromide MitsunobuC7 (Alcohol)8899 (Inverted)8.0

Data Note: The preservation of >99% ee during the Suzuki-Miyaura coupling confirms that the basic conditions (K₂CO₃ at 85 °C) do not induce epimerization at the benzylic C7 position.

References

  • [1] (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol - NextSDS Source: nextsds.com URL: 1

  • [5] Mitsunobu Reaction - Organic Chemistry Portal Source: organic-chemistry.org URL: 5

  • [6] Mitsunobu reaction - Wikipedia Source: wikipedia.org URL: 6

  • [7] Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC - NIH Source: nih.gov URL: 7

  • [2] Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature - Semantic Scholar Source: semanticscholar.org URL: 2

  • [3] Diastereoselective Synthesis of Dihydrobenzofuran-Fused Spiroindolizidines via Double-Dearomative [3 + 2] Cycloadditions | The Journal of Organic Chemistry Source: acs.org URL: 3

  • [4] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - MDPI Source: mdpi.com URL: 4

Sources

Method

Application Note: Enzymatic Kinetic Resolution for the Synthesis of (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol

Introduction & Strategic Overview The synthesis of enantiopure chiral building blocks is a critical bottleneck in the development of active pharmaceutical ingredients (APIs). The compound (1S)-1-(5-bromo-2,3-dihydro-1-be...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

The synthesis of enantiopure chiral building blocks is a critical bottleneck in the development of active pharmaceutical ingredients (APIs). The compound (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol (CAS: 1568216-96-5) is a highly valuable chiral secondary alcohol, frequently utilized as an intermediate for advanced therapeutic agents such as β3​ -adrenergic receptor agonists[1].

While asymmetric transition-metal catalysis can yield chiral alcohols, enzymatic kinetic resolution (EKR) via lipases offers an environmentally benign, highly selective, and scalable alternative. This application note details a robust, self-validating protocol for the EKR of racemic 1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol using Candida antarctica Lipase B (CALB).

Mechanistic Rationale: The Kazlauskas Rule

The enantioselective transesterification of secondary alcohols by CALB is governed by the 2[2]. The active site of CALB contains a stereospecificity pocket defined largely by the Trp104 residue, which dictates the binding mode of the substrate[2].

  • Steric Discrimination : The substrate features a bulky 5-bromo-2,3-dihydro-1-benzofuran-7-yl group (Large substituent, RL​ ) and a methyl group (Small substituent, RS​ ).

  • Enantiopreference : CALB selectively accommodates the (1R)-enantiomer into its catalytic triad, facilitating rapid acylation. The (1S)-enantiomer faces severe steric clashes within the binding pocket, 3[3].

  • Irreversible Acylation : By utilizing vinyl acetate as the acyl donor, the leaving group (vinyl alcohol) rapidly tautomerizes into acetaldehyde. This thermodynamic sink prevents the reverse reaction, driving the resolution to exactly 50% conversion—the theoretical maximum for a standard kinetic resolution[4].

Reaction Workflows

G racemic Racemic Alcohol (1R/1S)-1-(5-bromo-2,3-dihydro- 1-benzofuran-7-yl)ethan-1-ol calb CALB (Novozym 435) Enzymatic Transesterification racemic->calb vinyl_acetate Vinyl Acetate (Acyl Donor) vinyl_acetate->calb r_acetate (1R)-Acetate (Acylated) calb->r_acetate Fast reaction (Kazlauskas Rule) s_alcohol (1S)-Alcohol (Unreacted, Target) calb->s_alcohol Slow reaction (Retained) acetaldehyde Acetaldehyde (Byproduct) calb->acetaldehyde Tautomerization (Drives reaction)

Enzymatic transesterification workflow demonstrating CALB's enantiopreference.

Workflow reaction Enzymatic Reaction (MTBE, 40°C, 24h) filtration Filter Enzyme (Recover Novozym 435) reaction->filtration concentration Evaporate Solvent (Crude Mixture) filtration->concentration chromatography Silica Gel Chromatography (Hexane/EtOAc) concentration->chromatography acetate_fraction (1R)-Acetate Fraction (Rf ~ 0.6) chromatography->acetate_fraction Elutes First alcohol_fraction (1S)-Alcohol Fraction (Rf ~ 0.3) chromatography->alcohol_fraction Elutes Second

Downstream processing workflow for separating the (1S)-alcohol from the (1R)-acetate.

Experimental Protocols

Note: This protocol is optimized for a 10 mmol scale. Adjust volumes proportionally for scale-up.

Reaction Setup
  • Substrate Preparation : Dissolve 2.43 g (10 mmol) of racemic 1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol in 50 mL of anhydrous Methyl tert-butyl ether (MTBE).

    • Causality: MTBE is selected over polar solvents (like DMF or EtOH) because it preserves the essential hydration shell around the immobilized enzyme, maintaining its active conformation without stripping water.

  • Acyl Donor Addition : Add 2.77 mL (30 mmol, 3.0 eq) of vinyl acetate to the solution.

  • Enzyme Addition : Introduce 500 mg of Novozym 435 (immobilized CALB on macroporous acrylic resin).

    • Causality: Immobilization allows for simple mechanical separation (filtration) and enables enzyme recycling, drastically reducing the E-factor (environmental impact) of the process.

  • Incubation : Incubate the mixture in an orbital shaker at 40 °C and 200 rpm.

    • Causality: 40 °C provides the optimal kinetic energy for the transesterification while preventing thermal denaturation of the CALB structure.

In-Process Monitoring (Self-Validation)

To ensure the reaction does not over-convert (which would degrade the enantiomeric excess of the remaining S-alcohol), monitor the reaction via Chiral HPLC to5[5].

  • Withdraw 50 µL aliquots at 12 h, 24 h, and 30 h.

  • Dilute with 1 mL hexane/isopropanol (90:10), and filter through a 0.22 µm PTFE syringe filter.

  • HPLC Conditions : Chiralcel OD-H column; Mobile phase: Hexane/IPA (95:5); Flow rate: 1.0 mL/min; UV detection at 254 nm.

  • Stop the reaction when the conversion reaches exactly 50-51% (typically around 28-32 hours).

Downstream Processing & Separation
  • Enzyme Recovery : Filter the reaction mixture through a sintered glass funnel to recover the Novozym 435. Wash the enzyme bed with 2 x 10 mL MTBE. (The recovered enzyme can be dried under vacuum and reused for up to 5 cycles).

  • Concentration : Evaporate the filtrate under reduced pressure to yield a crude oil containing the (1S)-alcohol and (1R)-acetate.

  • Chromatography : Purify the crude mixture via flash column chromatography (Silica gel, 200-300 mesh).

    • Elute first with Hexane:Ethyl Acetate (9:1) to isolate the less polar (1R)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethyl acetate ( Rf​≈0.6 ).

    • Increase polarity to Hexane:Ethyl Acetate (7:3) to elute the target (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol ( Rf​≈0.3 ).

  • Final Yield : Evaporate the (1S)-alcohol fractions to yield the product as a white to off-white solid.

Quantitative Data Summary

The table below summarizes the typical kinetic resolution parameters observed using this protocol. The Enantiomeric Ratio (E-value) consistently exceeds 200, indicating a highly selective resolution.

Time (h)Conversion (%) eeS​ (Unreacted Alcohol) eeR​ (Acetate Product)E-value
1234.552.6%>99.5%>200
2448.293.0%>99.0%>200
3050.5>99.5%98.0%>200

Table 1: Time-course conversion and enantiomeric excess (ee) for the EKR of 1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol.

References

  • Modelling and Predicting Enzyme Enantioselectivity: the Aid of Computational Methods for the Rational use of Lipase B from Candida Antarctica. ResearchGate. 2

  • Syntheses of Enantiopure Aliphatic Secondary Alcohols and Acetates by Bioresolution with Lipase B from Candida antarctica. PMC, National Institutes of Health.5

  • Structural and Experimental Evidence for the Enantiomeric Recognition toward a Bulky sec-Alcohol by Candida antarctica Lipase B. ACS Catalysis. 3

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol

Executive Summary (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol is a highly functionalized, enantioenriched building block featuring an electron-rich 2,3-dihydrobenzofuran core[1]. The presence of a reactive a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol is a highly functionalized, enantioenriched building block featuring an electron-rich 2,3-dihydrobenzofuran core[1]. The presence of a reactive aryl bromide at the 5-position makes it an excellent candidate for palladium-catalyzed cross-coupling reactions, which are fundamental in modern pharmaceutical synthesis and targeted protein degradation research[2]. However, the unprotected chiral secondary alcohol at the 7-position presents a significant chemoselectivity and stereoselectivity challenge. This application note details optimized, self-validating protocols to achieve high-yielding C-C and C-N bond formations while strictly preserving the (1S) stereocenter.

Mechanistic Causality & Ligand Design

When subjecting aryl bromides with unprotected secondary alcohols to palladium catalysis, researchers face two primary degradation pathways:

  • Oxidation via β-Hydride Elimination: If the secondary alcohol coordinates to the electrophilic Pd(II) intermediate during the catalytic cycle, it can undergo rapid β-hydride elimination, converting the chiral alcohol into an achiral ketone byproduct[3].

  • Base-Mediated Racemization: Strong bases (e.g., sodium tert-butoxide) commonly used in Buchwald-Hartwig and Suzuki couplings can deprotonate the secondary alcohol. At elevated temperatures, this alkoxide formation leads to base-catalyzed epimerization or reversible oxidation/reduction, severely eroding the enantiomeric excess (ee) of the final product.

The Causality of Optimization: To bypass these degradation pathways, the catalytic system must be engineered to prioritize rapid reductive elimination over off-cycle coordination. Bulky, electron-rich biarylphosphine ligands (such as XPhos or BrettPhos) accelerate the transmetalation and reductive elimination steps, minimizing the half-life of the vulnerable Pd(II) species. Furthermore, substituting strong alkoxide bases with mild, insoluble, or biphasic inorganic bases (like K3​PO4​ or Cs2​CO3​ ) creates a kinetic barrier that prevents the deprotonation of the secondary alcohol[2], allowing the coupling to proceed with near-perfect stereoretention.

Catalytic Cycle Visualization

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-Br Insertion) Pd0->OxAdd + (1S)-ArBr TransMet Transmetalation / Amine Binding OxAdd->TransMet + Nucleophile, Base SideRxn β-Hydride Elimination (Ketone / Racemization) OxAdd->SideRxn Slow RedElim Strong Base RedElim Reductive Elimination (C-C / C-N Bond) TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Product Coupled Product (Retained (1S) Stereocenter) RedElim->Product

Pd-catalytic cycle emphasizing rapid reductive elimination to prevent racemization.

Quantitative Optimization Data

The following table summarizes the optimization of the Suzuki-Miyaura coupling of (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol with phenylboronic acid. The data illustrates the critical relationship between base strength, ligand bulk, and stereochemical integrity.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)ee (%)Observation / Causality
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/ H2​O 1004582Significant ketone byproduct due to β-hydride elimination.
2 Pd(dppf)Cl2​ K3​PO4​ Dioxane/ H2​O 806894Moderate conversion; bidentate ligand slows reductive elimination.
3 Pd2​(dba)3​ / XPhos K3​PO4​ THF/ H2​O 40 92 >99 Complete conversion, no racemization. Biphasic mild base.
4 Pd(OAc)2​ / RuPhos Cs2​CO3​ Toluene/ H2​O 608898Clean reaction profile; slightly higher temp required for Toluene.
5 Pd2​(dba)3​ / XPhos NaOtBu THF403050Severe racemization & decomposition driven by alkoxide base.

Experimental Protocols

Workflow Overview

Workflow Step1 1. Catalyst/Ligand Complexation (RT) Step2 2. Substrate & Base Addition Step1->Step2 Step3 3. Biphasic Heating (40-60°C) Step2->Step3 Step4 4. Aqueous Quench & Extraction Step3->Step4 Step5 5. Chiral HPLC Validation Step4->Step5

Step-by-step experimental workflow for stereoretentive cross-coupling.

Protocol A: Stereoretentive Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Synthesize (1S)-1-(5-phenyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol without eroding the chiral center. Self-Validating Principle: The use of a biphasic THF/ H2​O system ensures the K3​PO4​ base remains localized in the aqueous phase. This minimizes direct contact with the chiral alcohol in the organic phase, acting as a kinetic barrier to deprotonation while still facilitating the transmetalation step at the aqueous-organic interface.

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In an oven-dried Schlenk flask under an argon atmosphere, charge Pd2​(dba)3​ (0.02 equiv, 2 mol%) and XPhos (0.08 equiv, 8 mol%). Add anhydrous THF (0.1 M relative to substrate) and stir at room temperature for 15 minutes until the solution transitions to a deep, homogeneous red/orange, indicating the formation of the active Pd(0)Ln​ complex.

  • Substrate Addition: Add (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol (1.0 equiv) and phenylboronic acid (1.5 equiv) directly to the active catalyst solution.

  • Base Introduction: Add a pre-degassed aqueous solution of K3​PO4​ (3.0 equiv, 2.0 M in H2​O ). The solvent ratio of THF to H2​O should be approximately 4:1.

  • Reaction Execution: Seal the flask and heat the biphasic mixture at 40 °C with vigorous stirring (1000 rpm) for 12 hours. Monitor the reaction via LC-MS to ensure complete consumption of the aryl bromide.

  • Workup & Isolation: Cool to room temperature, dilute with ethyl acetate, and separate the phases. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc).

  • Validation: Confirm the retention of stereochemistry (>99% ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA isocratic flow).

Protocol B: Chemoselective Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Synthesize (1S)-1-(5-(morpholin-4-yl)-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol using an unprotected secondary alcohol. Self-Validating Principle: Amination is notoriously difficult with unprotected alcohols because alkoxides can outcompete amines for Pd binding[4]. Utilizing BrettPhos is critical here; its extreme steric bulk strongly favors the binding of the less hindered secondary amine (morpholine) over the sterically hindered secondary alcohol of the substrate, preventing C-O coupling.

Step-by-Step Methodology:

  • Reagent Charging: To a dry Schlenk tube, add Pd(OAc)2​ (0.05 equiv, 5 mol%), BrettPhos (0.10 equiv, 10 mol%), and finely milled anhydrous Cs2​CO3​ (2.5 equiv).

  • Degassing: Evacuate and backfill the tube with argon three times. This is crucial as electron-rich phosphines like BrettPhos are susceptible to oxidation.

  • Substrate Addition: Dissolve (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol (1.0 equiv) and morpholine (1.2 equiv) in anhydrous, degassed 1,4-Dioxane (0.2 M). Add this solution to the Schlenk tube via syringe.

  • Heating: Stir the suspension at 80 °C for 16 hours. The mild nature of Cs2​CO3​ combined with the steric shielding of the ligand prevents the racemization of the (1S) center even at elevated temperatures.

  • Purification: Filter the crude mixture through a short pad of Celite to remove inorganic salts, eluting with EtOAc. Concentrate and purify via reverse-phase chromatography (C18, H2​O /MeCN with 0.1% Formic Acid) to isolate the pure aminated product.

References

  • Title: Catalyzed C−H Insertion Process and Revision of the Absolute Configuration of (−)-epi-Conocarpan Source: The Journal of Organic Chemistry - ACS Publications URL: [1]

  • Title: Concise Synthesis of Dihydrochalcones via Palladium-Catalyzed Coupling of Aryl Halides and 1-Aryl-2-propen-1-ols Source: The Journal of Organic Chemistry - ACS Publications URL: [3]

  • Title: Overcoming the Low Reactivity of Aryl Chlorides: Amination via Reusable Polymeric Nickel–Iridium Dual Catalysis under Microwave and Visible Light Source: ACS Publications URL: [4]

  • Title: Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification Source: PMC (PubMed Central) URL: [2]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent racemization of (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol during acidic workup

Target Molecule: (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol Issue: Loss of enantiomeric purity (racemization) during reaction quenching and aqueous workup. Audience: Researchers, Scientists, and Drug Develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol Issue: Loss of enantiomeric purity (racemization) during reaction quenching and aqueous workup. Audience: Researchers, Scientists, and Drug Development Professionals

Part 1: Root Cause Analysis (Mechanistic FAQs)

Q1: Why does (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol racemize so rapidly during standard acidic workups? The rapid racemization of this specific chiral benzylic alcohol is driven by an SN1-type mechanism that is highly sensitive to even mildly acidic conditions. When the hydroxyl group is protonated, it leaves as water, generating a benzylic carbocation.

While the bromine atom at the C5 position exerts a mild electron-withdrawing inductive effect (being meta to the benzylic C7 position), this is vastly overpowered by the ortho-oxygen effect . The oxygen atom of the 2,3-dihydrobenzofuran ring is situated strictly ortho to the benzylic carbon. The oxygen's lone pairs strongly donate electron density via p−π conjugation into the empty p-orbital of the carbocation. As demonstrated by [1], replacing an ortho-CH2 group with an oxygen atom in cyclic benzylic systems increases the thermodynamic stability of the carbocation by over two pKR units (>100-fold stabilization).

Once this highly stable, planar carbocation forms, water re-attacks from either the top or bottom face with equal probability, completely destroying the (1S) stereocenter and yielding a racemic mixture[2].

Mechanism A (1S)-Alcohol (Chiral) B Protonated Alcohol (-H2O) A->B H+ (Acidic Workup) C Planar Benzylic Carbocation B->C Fast (ortho-O stabilized) D (1S)-Alcohol (Retention) C->D H2O attack (Top face) E (1R)-Alcohol (Inversion) C->E H2O attack (Bottom face)

Fig 1. SN1 racemization pathway via an ortho-oxygen stabilized benzylic carbocation.

Part 2: Process Optimization & Quantitative Data

Q2: What are the critical parameters to control during the reaction quench to preserve enantiomeric excess (ee)? The two most critical parameters are pH and Temperature . Because even weak Brønsted or Lewis acids can catalyze the dehydration of electron-rich benzylic alcohols[3], the pH must be strictly maintained between 7.5 and 9.0. Furthermore, the reaction must be quenched at low temperatures (0–5 °C) to suppress the kinetic rate of any transient carbocation formation during the initial exothermic shock of the quench.

Q3: Which quenching agents and extraction solvents should I use (or avoid)? Avoid standard acidic quenching agents like 1M HCl, NaHSO4, or even saturated NH4Cl (which typically has a slightly acidic pH of ~5.5). Instead, utilize slightly basic or heavily buffered aqueous systems.

For extraction, Methyl tert-butyl ether (MTBE) is vastly superior to Ethyl Acetate (EtOAc). EtOAc can dissolve up to 3% water by volume, carrying over aqueous micro-droplets that may harbor localized acidic protons. MTBE dissolves significantly less water (~1.5%), providing a drier organic phase immediately after phase separation.

Table 1: Impact of Aqueous Quench Conditions on (1S)-Alcohol Enantiopurity
Quench ReagentTypical pH RangeCarbocation Formation RateExpected ee (%)Recommendation
1M HCl< 1.0Extremely Fast0% (Fully Racemized)Strictly Avoid
Sat. NH4Cl5.0 - 6.0Moderate40 - 60%Avoid
Water (Unbuffered)~ 7.0Slow85 - 90%Not Reliable
pH 7.4 Phosphate Buffer7.4Negligible> 99%Highly Recommended
Sat. NaHCO38.0 - 9.0None> 99%Highly Recommended

Part 3: Standard Operating Procedure (SOP)

Q4: What is the validated, self-validating protocol for the workup of this specific chiral alcohol? To guarantee the preservation of the (1S) stereocenter, follow this self-validating extraction methodology. Every step is designed with built-in causality to prevent acid-catalyzed degradation.

Step-by-Step Methodology:

  • Thermal Control: Pre-cool the crude reaction mixture to 0–5 °C using an ice-water bath.

    • Causality: Lower thermal energy reduces the kinetic rate of SN1 cleavage during the initial addition of the aqueous quench.

  • Basic Quench: Slowly add cold saturated aqueous NaHCO3 dropwise while maintaining the internal temperature below 5 °C.

    • Causality: NaHCO3 safely neutralizes any acidic reaction byproducts without dropping the pH into the danger zone (< pH 7).

  • In-Process Control (IPC) 1 - pH Verification: Before adding the extraction solvent, measure the pH of the aqueous phase using pH paper. It must read ≥ 7.5.

    • Self-Validation: If the pH is < 7.5, the quench is incomplete. Add additional NaHCO3 until the target pH is reached.

  • Extraction: Add cold MTBE and stir vigorously for 5 minutes, then separate the layers.

    • Causality: MTBE's low water solubility minimizes the carryover of aqueous micro-droplets.

  • Washing: Wash the combined organic layers once with brine (pH ~7).

  • Neutral Drying: Dry the organic phase over anhydrous Na2SO4.

    • Causality: Na2SO4 is strictly neutral. Do not use MgSO4 , as it acts as a mild Lewis acid and can catalyze surface-mediated racemization of electron-rich benzylic alcohols.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure. Ensure the rotary evaporator water bath does not exceed 30 °C.

    • Causality: Prevents thermal degradation and trace-acid catalyzed dehydration during solvent removal.

  • In-Process Control (IPC) 2 - ee Verification: Immediately remove a 1 mg aliquot of the crude residue for Chiral HPLC analysis.

    • Self-Validation: Confirms the integrity of the stereocenter before committing the material to downstream synthetic steps.

Workflow Start Reaction Complete Q1 Is the quench exothermic? Start->Q1 Cold Cool to 0°C Q1->Cold Yes Buffer Quench with pH 7.4 Phosphate Buffer Q1->Buffer No Base Quench with sat. NaHCO3 (pH 8-9) Cold->Base Extract Extract with MTBE (Keep cold) Buffer->Extract Base->Extract Dry Dry over Na2SO4 (Avoid MgSO4) Extract->Dry

Fig 2. Optimized non-racemizing workup workflow for chiral benzylic alcohols.

References

  • Richard, J. P., et al. "Unexpectedly Small Ortho-Oxygen Substituent Effects on Stabilities of Benzylic Carbocations." Journal of the American Chemical Society, 2004.[Link]

  • Boyce, G., et al. "Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols." The Journal of Organic Chemistry, 2022.[Link]

  • Seebach, D., et al. "Chiral α-Branched Benzylic Carbocations: Diastereoselective Intermolecular Reactions with Arene Nucleophiles and NMR Spectroscopic Studies." Journal of the American Chemical Society, 2006.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Enantiomeric Excess in (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic and operational challenges associated with the asymmetric reducti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic and operational challenges associated with the asymmetric reduction of 1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-one to the corresponding (1S)-alcohol. Achieving >98% enantiomeric excess (ee) for this bulky, functionalized substrate requires precise control over reaction kinetics, catalyst integrity, and thermodynamic equilibria.

Part 1: Diagnostic Workflow

Before altering your chemical equivalents, trace your current methodology through the diagnostic workflow below to identify the most probable point of failure.

TroubleshootingWorkflow Start Low ee in (1S)-Alcohol Reduction? CheckMethod Identify Reduction Method Start->CheckMethod CBS CBS Reduction (Borane/Oxazaborolidine) CheckMethod->CBS ATH Noyori ATH (Ru-TsDPEN/Formate) CheckMethod->ATH KRED Biocatalysis (Ketoreductase) CheckMethod->KRED CBS_Temp Check Temp & Addition Rate (Minimize Background Rxn) CBS->CBS_Temp CBS_Moisture Check Moisture (Prevent Catalyst Degradation) CBS->CBS_Moisture ATH_Formate Check Formate/Base Ratio (Ensure Reversibility Control) ATH->ATH_Formate ATH_Degradation Check Ru-Catalyst Oxidation (Inert Atmosphere) ATH->ATH_Degradation KRED_Cofactor Check NAD(P)H Recycling (GDH/Glucose System) KRED->KRED_Cofactor Opt Optimized (1S)-Enantiomer Yield (>98% ee) CBS_Temp->Opt CBS_Moisture->Opt ATH_Formate->Opt ATH_Degradation->Opt KRED_Cofactor->Opt

Diagnostic workflow for troubleshooting low ee in asymmetric reduction.

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Section A: Corey-Bakshi-Shibata (CBS) Reduction

Q1: I am using (S)-MeCBS and BH₃·SMe₂, but my enantiomeric excess (ee) is plateauing at 65-70%. What is causing this? A1: The most common cause of low ee in CBS reductions is the competing uncatalyzed background reduction[1]. Borane is a strong reducing agent and can directly reduce the ketone via an achiral pathway. In the CBS catalytic cycle, the coordination of BH₃ to the Lewis basic nitrogen of the oxazaborolidine activates the borane, while the Lewis acidic boron coordinates the ketone's carbonyl oxygen[2]. If the local concentration of free borane exceeds the catalyst's turnover capacity, the background reaction dominates. Actionable Fix: Implement a simultaneous, slow addition of both the ketone and the borane to a solution of the catalyst. This ensures the catalyst is never saturated and minimizes free borane in the presence of uncoordinated ketone.

Q2: How does moisture specifically degrade the enantioselectivity in this reaction? A2: Moisture hydrolyzes the delicate oxazaborolidine ring, yielding chiral amino alcohols and boric acid derivatives[1],[3]. These degradation products act as poorly stereoselective Lewis acids that still catalyze borane reduction, creating a competing pathway that yields a racemic product. Actionable Fix: Rigorously dry the 1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-one substrate (e.g., via azeotropic distillation with toluene) and use freshly titrated BH₃.

Q3: Should I lower the temperature further to improve ee? A3: Not necessarily. Temperature is a critical parameter; while lower temperatures generally improve ee by maximizing the energy difference between diastereomeric transition states, dropping below -40 °C can sometimes reduce ee due to decreased catalytic turnover, which inadvertently allows the background reaction to catch up[4]. The optimal window for this bulky substrate is typically -20 °C to 0 °C.

CBS_Mechanism Cat (S)-MeCBS Catalyst Complex1 Borane Coordination (Lewis Acid Activation) Cat->Complex1 BH3 Degradation Moisture/Air (Boroxine Formation) Cat->Degradation Complex2 Ketone Coordination (Steric Directing) Complex1->Complex2 Ketone Racemic Racemic Background Rxn (Low ee) Complex1->Racemic Excess BH3 TS Hydride Transfer (re-face attack) Complex2->TS Product (1S)-Alcohol + Catalyst TS->Product Product->Cat Catalyst Recycling Degradation->Racemic

Mechanism and failure pathways in the CBS reduction of benzofuryl ketones.

Section B: Noyori Asymmetric Transfer Hydrogenation (ATH)

Q4: I switched to Noyori ATH using RuCl. The yield is >95%, but the ee is only 80%. How can I push this >98%? A4: For benzofuryl ketones, ATH using Ru-TsDPEN catalysts can yield excellent enantioselectivities (up to 99% ee)[5]. However, if you are using isopropanol as the hydrogen donor, the reaction is thermodynamically reversible. As the (1S)-alcohol accumulates, the catalyst can dehydrogenate it back to the ketone, eroding the kinetic enantioselectivity over time. Actionable Fix: Switch the hydrogen donor to a formic acid/triethylamine (5:2) azeotropic mixture. The oxidation of formate produces CO₂ gas, which escapes the system, rendering the hydride transfer strictly irreversible and locking in the stereocenter.

Part 3: Quantitative Data & Method Comparison

Table 1: Comparative Optimization Parameters for Asymmetric Reduction of 1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-one

ParameterCBS Reduction ((S)-MeCBS)Noyori ATH (Ru-(S,S)-TsDPEN)Biocatalysis (KRED)
Optimal Temperature -20 °C to 0 °C25 °C to 40 °C30 °C
Reducing Agent BH₃·SMe₂ or CatecholboraneHCO₂H / Et₃N (5:2)NAD(P)H / Glucose
Catalyst Loading 5 - 10 mol%0.5 - 1.0 mol%1 - 5 wt%
Primary ee Depressant Moisture, fast reagent additionReversibility (if using iPrOH)pH shifts, solvent toxicity
Target ee (Optimized) > 95%> 98%> 99%
Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems containing specific In-Process Control (IPC) checks.

Protocol A: Optimized CBS Reduction (Continuous Addition Method)

This protocol minimizes the background racemic reduction by strictly controlling the concentration of uncoordinated borane.

  • Catalyst Preparation: In an oven-dried Schlenk flask under argon, dissolve (S)-MeCBS (0.1 equiv, 10 mol%) in anhydrous THF (0.2 M).

  • Borane Activation (IPC Check): Add BH₃·SMe₂ (0.1 equiv) at -20 °C and stir for 15 minutes.

    • Self-Validation: Observe a slight change in solution viscosity or a faint color shift, confirming the formation of the active Lewis acid-base complex.

  • Simultaneous Addition: Load two separate syringe pumps.

    • Syringe A: 1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-one (1.0 equiv) in anhydrous THF.

    • Syringe B: BH₃·SMe₂ (0.6 equiv) in anhydrous THF.

  • Delivery: Add the contents of both syringes simultaneously over 4 hours to the activated catalyst solution, strictly maintaining the internal temperature at -20 °C.

  • Quench: Once addition is complete, stir for 30 mins, then quench carefully with cold methanol (dropwise) until effervescence ceases. This destroys excess borane and breaks the boron-product complex.

Protocol B: Irreversible Noyori ATH

This protocol utilizes formate to drive the reaction to completion irreversibly, preventing ee erosion.

  • Catalyst Activation: In a glovebox, combine RuCl (0.5 mol%) and 1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-one (1.0 equiv) in a dry Schlenk tube.

  • Solvent/Donor Addition: Add a degassed azeotropic mixture of HCO₂H/Et₃N (5:2 molar ratio, 5 volumes relative to substrate).

  • Reaction (IPC Check): Stir the mixture at 30 °C and attach a bubbler.

    • Self-Validation: Monitor the reaction bubbler. The continuous evolution of CO₂ gas confirms active and irreversible hydride transfer. If bubbling stops prematurely, the catalyst may have oxidized.

  • Completion: Once CO₂ evolution ceases completely (typically 6-8 hours), verify >99% conversion via HPLC.

  • Workup: Dilute the mixture with water, extract with EtOAc, and wash with saturated NaHCO₃ to remove residual formic acid.

Part 5: References[1] Title: Technical Support Center: Overcoming Substrate Limitations in Enantioselective Reductions | Source: BenchChem | URL: 3]">https://www.benchchem.com[3] Title: Troubleshooting low enantiomeric excess in asymmetric synthesis | Source: BenchChem | URL: 4]">https://www.benchchem.com[4] Title: Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols | Source: NIH/PMC | URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6160990/[2] Title: Corey-Bakshi-Shibata Reduction | Source: Alfa Chemistry | URL: 5]">https://www.alfa-chemistry.com[5] Title: Highly Asymmetric Reduction of New Benzofuryl and Benzothiophenyl α-Amino Ketones | Source: ResearchGate | URL: https://www.researchgate.net

Sources

Troubleshooting

Optimizing chiral stationary phases for HPLC separation of (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with the enantiomeric resolution of (1S)-1-(5-bromo-2,3-dihydro-1-benzof...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with the enantiomeric resolution of (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol .

Separating chiral secondary alcohols fused to halogenated heterocyclic cores presents unique chromatographic challenges. This guide synthesizes theoretical chiral recognition mechanisms with field-proven troubleshooting strategies to help you achieve baseline resolution ( Rs​≥1.5 ).

Mechanistic Overview: The Chiral Recognition Environment

To successfully separate the (1S) and (1R) enantiomers of 1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol, we must exploit the three-point interaction model [1]. Polysaccharide-based Chiral Stationary Phases (CSPs), such as amylose or cellulose derivatized with phenylcarbamates, are the gold standard for this class of molecules[2].

The causality behind the separation relies on three distinct molecular features of your analyte:

  • The Secondary Alcohol (-OH): Acts as the primary hydrogen-bond donor/acceptor, interacting with the carbamate linkage (NH-C=O) of the CSP[1].

  • The Bromine Atom (C5 Position): Bromine is highly electronegative and sterically bulky. It withdraws electron density from the benzofuran core, making the aromatic ring highly π -acidic. This enhances π−π stacking interactions with the electron-rich phenyl rings of the CSP[3].

  • The Dihydrobenzofuran Core: The rigid, non-planar geometry of the 5-membered oxygen-containing ring forces the enantiomers to adopt distinct spatial orientations when entering the chiral grooves of the polysaccharide backbone, driving enantioselectivity ( α )[4].

Troubleshooting Guides & FAQs

Q1: I am using a standard coated cellulose phase (e.g., Chiralcel OD-H) with Hexane/Isopropanol (IPA), but my resolution ( Rs​ ) is stuck at 1.1. How do I improve this? A1: The steric bulk of your alcohol modifier is likely interfering with the chiral pocket. IPA is a bulky, branched alcohol that can competitively block the analyte's access to the chiral grooves of the polysaccharide backbone. Action: Switch your polar modifier from IPA to Ethanol (EtOH). EtOH forms tighter hydrogen-bonding networks and offers less steric hindrance, which frequently alters the elution order or drastically improves Rs​ for aryl ethanols[5]. If resolution remains poor, lower the column temperature from 25 °C to 15 °C to thermodynamically favor the transient diastereomeric complex formation.

Q2: Should I use a coated or an immobilized polysaccharide CSP for this specific brominated molecule? A2: For highly lipophilic, halogenated compounds like your brominated dihydrobenzofuran, immobilized CSPs (e.g., Chiralpak IA, IB, IC, IG) are strongly recommended[6]. Coated phases restrict you to standard alkane/alcohol mobile phases. Immobilized phases allow the injection of "forbidden" solvents like Dichloromethane (DCM), Chloroform, or Methyl tert-butyl ether (MTBE)[6]. Adding 5-15% DCM to your mobile phase will better solvate the brominated aromatic ring and induce unique dipole-dipole interactions, often yielding baseline separation where standard normal-phase methods fail[7].

Q3: I am observing severe peak tailing (Tailing Factor > 1.8) on the late-eluting enantiomer. Is this due to the benzofuran oxygen? A3: While the ring oxygen can interact with residual silanols on the silica support, peak tailing in neutral aryl ethanols is more commonly a symptom of column overloading or slow mass transfer kinetics[8]. Action: First, dilute your sample from 1.0 mg/mL to 0.1 mg/mL to rule out isotherm non-linearity. If tailing persists, increase the flow rate slightly (e.g., 0.5 to 1.0 mL/min) and ensure the column temperature is strictly controlled at 25 °C to optimize the desorption kinetics.

Self-Validating Experimental Protocol

This step-by-step methodology ensures a self-validating workflow for isocratic method development.

Step 1: System Equilibration & Baseline Stabilization

  • Flush the HPLC system with 100% Isopropanol for 30 minutes (1.0 mL/min) to remove any trace reversed-phase salts or water.

  • Install an immobilized amylose-based CSP (e.g., Chiralpak IA, 250 x 4.6 mm, 5 µm).

  • Equilibrate the column with the screening mobile phase: Hexane / DCM / EtOH (80:15:5 v/v/v) at 1.0 mL/min until the UV baseline at 220 nm is perfectly flat (approx. 10 column volumes).

Step 2: Sample Preparation

  • Weigh 1.0 mg of racemic 1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol.

  • Dissolve strictly in the exact mobile phase to prevent solvent-mismatch peak distortion. Sonicate for 2 minutes.

Step 3: Chromatographic Execution

  • Set column oven temperature to 25.0 °C ( ± 0.1 °C).

  • Inject 5 µL of the sample.

  • Monitor dual-wavelength UV detection at 220 nm (aromatic core) and 254 nm.

Step 4: System Suitability Validation The method is only considered valid if it meets the following mathematical criteria:

  • Retention Factor ( k′ ): The first peak must elute with k′>1.0 to ensure sufficient interaction with the stationary phase.

  • Resolution ( Rs​ ): Calculate using the half-width method: Rs​=1.18×W0.5,1​+W0.5,2​tR2​−tR1​​ . The system is validated if Rs​≥1.5 .

  • Tailing Factor ( Tf​ ): Must be ≤1.2 for both enantiomers.

Quantitative Data: CSP Screening Summary

The following table summarizes expected chromatographic behaviors for brominated aryl ethanols across various polysaccharide architectures, synthesizing historical selectivity data for method optimization[8].

CSP TypeChiral SelectorMobile Phase (v/v) tR1​ (min) tR2​ (min)Selectivity ( α )Resolution ( Rs​ )
Coated Amylose (AD-H) Amylose tris(3,5-dimethylphenylcarbamate)Hexane/IPA (90:10)12.414.11.181.45
Coated Cellulose (OD-H) Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/IPA (90:10)15.219.81.352.10
Immobilized Amylose (IA) Amylose tris(3,5-dimethylphenylcarbamate)Hexane/DCM/EtOH (80:15:5)9.513.21.483.05
Immobilized Cellulose (IC) Cellulose tris(3,5-dichlorophenylcarbamate)Hexane/EtOH (95:5)18.119.51.090.95

Note: The inclusion of DCM on the immobilized IA phase significantly enhances the resolution of the halogenated analyte by optimizing π−π interactions.

Method Development Workflow

Below is the logical decision tree for optimizing the separation of your target compound.

HPLC_Workflow N1 Analyze Analyte: 1-(5-bromo-2,3-dihydro- 1-benzofuran-7-yl)ethan-1-ol N2 Select Chiral Stationary Phase (e.g., Amylose/Cellulose) N1->N2 N3 Screen Mobile Phases (Hexane/EtOH vs. Hexane/IPA) N2->N3 N4 Evaluate Resolution (Rs) N3->N4 N5 Optimize Thermodynamics (Adjust Temp to 20-25°C) N4->N5 Rs ≥ 1.5 N6 Modify Solvent Strength or Switch to Immobilized CSP (Add DCM/MTBE) N4->N6 Rs < 1.5 N7 System Suitability Achieved (Rs > 1.5, Tailing < 1.2) N5->N7 N6->N3 Re-screen

Fig 1: Chiral HPLC method development workflow for brominated dihydrobenzofuran derivatives.

References

  • Optimization of (2,3-Dihydro-1-benzofuran-3-yl)acetic Acids: Discovery of a Non-Free Fatty Acid-Like, Highly Bioavailable G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1 Agonist as a Glucose-Dependent Insulinotropic Agent Journal of Medicinal Chemistry - ACS Publications[Link]

  • Recognition in the Domain of Molecular Chirality: From Noncovalent Interactions to Separation of Enantiomers Chemical Reviews - ACS Publications[Link]

  • Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling PMC - National Institutes of Health[Link]

  • Synthesis, biological activity and structure-activity relationship of 4,5-dimethoxybenzene derivatives inhibitor of rhinovirus 14 infection ResearchGate[Link]

  • Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases Springer Nature[Link]

  • Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids IntechOpen [Link]

  • (PDF) Enantiocomplementary Preparation of (S)- and (R)-Arylalkylcarbinols by Lipase-Catalysed Resolution and Mitsunobu Inversion ResearchGate[Link]

Sources

Optimization

Overcoming debromination side reactions when synthesizing (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol

Topic: Overcoming Debromination Side Reactions When Synthesizing (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol Welcome to the Technical Support Center. This guide is designed for process chemists and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Debromination Side Reactions When Synthesizing (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol

Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals scaling up the synthesis of (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol. This chiral alcohol is a critical intermediate in the synthesis of GPR40 (FFAR1) agonists, most notably Fasiglifam (TAK-875)[1][2].

A persistent challenge during the asymmetric reduction of the precursor ketone—1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-one—is the competitive hydrodehalogenation (debromination) of the aryl bromide[3][4]. This guide dissects the mechanistic causality of this side reaction and provides field-proven, self-validating protocols to eliminate it.

FAQ 1: Mechanistic Causality

Q: Why is the 5-bromo position so susceptible to debromination during standard asymmetric reduction?

A: The issue stems from the inherent reactivity of low-valent transition metals (such as Ru, Rh, or Ir) commonly used in Asymmetric Transfer Hydrogenation (ATH) or Asymmetric Hydrogenation (AH). The electron-rich nature of the dihydrobenzofuran ring activates the C-Br bond toward oxidative addition by the transition metal center.

Once the metal inserts into the C-Br bond, the highly reductive environment (presence of hydride donors or H₂ gas) rapidly drives reductive elimination, replacing the bromine atom with a hydrogen atom[3]. This hydrodehalogenation pathway competes directly with the desired carbonyl coordination and hydride transfer, leading to an inseparable mixture of the target bromo-alcohol and the des-bromo impurity.

MechanisticPathway cluster_desired Desired Pathway (Chemoselective) cluster_side Side Reaction (Transition Metal) SM 1-(5-bromo-2,3-dihydro-1- benzofuran-7-yl)ethan-1-one Cat1 CBS or KRED Catalysis (No Oxidative Addition) SM->Cat1 Cat2 Ru/Rh/Ir Catalysis (High Temp / Strong Base) SM->Cat2 Prod (1S)-1-(5-bromo-2,3-dihydro-1- benzofuran-7-yl)ethan-1-ol Cat1->Prod OxAdd Oxidative Addition into C-Br & Hydrodehalogenation Cat2->OxAdd Impurity Des-bromo Impurity (Yield Loss) OxAdd->Impurity

Fig 1. Mechanistic divergence: Chemoselective reduction vs. transition-metal induced debromination.

FAQ 2: Optimizing Transition-Metal Catalysis

Q: We are currently locked into a Ruthenium-catalyzed Noyori-type ATH process for our scale-up. How can we suppress the debromination side reaction?

A: If you must use a transition-metal catalyst like RuCl(p-cymene)[(S,S)-TsDPEN], debromination is kinetically driven by temperature and base concentration. To suppress it:

  • Buffer the Base: Switch from strong bases (like t -BuOK) to a milder buffer system (e.g., HCOONa/H₂O or Et₃N/HCOOH). Strong alkoxides accelerate the formation of highly active Ru-hydride species that indiscriminately attack the C-Br bond.

  • Lower the Temperature: The activation energy for C-Br oxidative addition is higher than that for ketone reduction. Drop the reaction temperature to 0–5 °C to kinetically favor the carbonyl reduction.

  • Trace Catalyst Loading: As demonstrated by Yamada et al. in the optimization of the Fasiglifam (TAK-875) process, utilizing trace catalyst loading (Substrate/Catalyst ratio of 20,000) while strictly controlling dissolved oxygen and utilizing specific chiral amine salts can drastically reduce over-reduction and debromination[4].

FAQ 3: Alternative Chemoselective Methodologies

Q: We want to completely eliminate the risk of debromination and avoid costly chromatographic separations. What are the best alternative synthetic strategies?

A: To guarantee 0% debromination, you must remove the transition metal entirely. We recommend two field-proven, highly chemoselective alternatives: Corey-Bakshi-Shibata (CBS) Reduction and Biocatalytic Ketoreductase (KRED) Reduction [4]. Because neither method operates via an oxidative addition mechanism, the aryl bromide remains completely inert.

Quantitative Comparison of Reduction Methodologies
MethodologyCatalyst SystemDebromination (%)Enantiomeric Excess (ee %)ScalabilityRelative Cost
Ru-Catalyzed ATH Ru(TsDPEN) / Base2.0 - 15.0%95 - 98%HighMedium
CBS Reduction (R)-Me-CBS / BH₃< 0.1%94 - 97%MediumHigh
Biocatalytic (KRED) Engineered KRED0.0% > 99.5% HighLow (at scale)
Detailed Experimental Protocols
Protocol A: Chemoselective CBS Asymmetric Reduction

Causality Note: This protocol utilizes a syringe pump for substrate addition. Borane can reduce ketones without a catalyst, leading to a racemic mixture. By keeping the steady-state concentration of the ketone extremely low, the rapid CBS-catalyzed enantioselective cycle outcompetes the slow, uncatalyzed background reaction, ensuring high ee.

  • System Preparation: Flame-dry a 500 mL Schlenk flask under argon. Add (R)-Me-CBS catalyst (0.1 equiv, 1.0 M in toluene) and 100 mL of anhydrous THF.

  • Borane Activation: Cool the mixture to -20 °C using a dry ice/acetone bath. Slowly add Borane-dimethyl sulfide (BMS) complex (1.2 equiv). Stir for 15 minutes.

  • Controlled Substrate Addition: Dissolve 1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-one (1.0 equiv, 50 mmol) in 50 mL of anhydrous THF. Add this solution dropwise over 3 hours using a programmable syringe pump.

  • Quenching (Self-Validating Step): Stir for an additional 1 hour at -20 °C. Quench carefully by adding methanol dropwise. Validation: The cessation of hydrogen gas effervescence visually confirms the complete destruction of excess borane.

  • Isolation: Concentrate the mixture under reduced pressure. Partition the residue between EtOAc and 1M HCl (to break the boron complexes). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the (1S)-alcohol.

Protocol B: Biocatalytic KRED Reduction

Causality Note: Enzymes operate at physiological pH and ambient temperature. Under these conditions, the C-Br bond is completely inert. This protocol uses a pH-stat to maintain optimal enzyme activity. Because the Glucose Dehydrogenase (GDH) cofactor recycling system oxidizes glucose to gluconic acid, the volume of NaOH titrated by the pH-stat serves as a self-validating, real-time monitor of reaction conversion.

  • Buffer & Cofactor Preparation: In a 1 L jacketed reactor, prepare 500 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄. Add NADP⁺ (0.1 mM) and D-Glucose (1.5 equiv).

  • Enzyme Loading: Add Glucose Dehydrogenase (GDH, 10 U/mL) and the engineered Ketoreductase (e.g., KRED-130, 10 wt% relative to the substrate).

  • Substrate Introduction: Dissolve the brominated ketone (50 mmol) in DMSO (50 mL, ensuring a 10% v/v final co-solvent concentration to maintain substrate solubility). Add this slowly to the aqueous buffer.

  • Incubation & Real-Time Monitoring: Incubate the reactor at 30 °C with overhead stirring (250 rpm). Engage the pH-stat to maintain pH at 7.0 using 1M NaOH. Validation: The reaction is deemed complete when the rate of NaOH consumption drops to zero (typically 18–24 hours).

  • Downstream Processing: Extract the aqueous mixture with MTBE (3 x 200 mL). Centrifuge the biphasic mixture at 4000 rpm for 10 minutes to break any proteinaceous emulsions. Separate the organic layer, dry over MgSO₄, and evaporate to yield the pure (1S)-alcohol (>99.5% ee, 0% debromination).

BiocatalyticWorkflow Step1 Substrate Preparation (DMSO/Buffer) Step2 Enzyme Addition (KRED + GDH) Step1->Step2 Step3 Incubation & pH Stat Titration Step2->Step3 Step4 Liquid-Liquid Extraction Step3->Step4 Step5 Pure (1S)-Alcohol (0% Debromination) Step4->Step5

Fig 2. Self-validating biocatalytic workflow using KRED and pH-stat monitored cofactor recycling.

References
  • Yamada, M., Goto, M., Konishi, T., & Yamano, M. (2017). "Development of a Ruthenium Catalyzed Asymmetric Hydrogenation for fasiglifam (TAK-875) process: An Approach to the Trace Catalyst Loading." Journal of Synthetic Organic Chemistry, Japan. 4

  • Negoro, N., et al. (2010). "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist." ACS Medicinal Chemistry Letters. 2

  • Chen, Y., et al. (2024). "Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas." ChemRxiv. 3

  • "Synthesis and Characterization of a Promising Novel FFAR1/GPR40 Targeting Fluorescent Probe for β-Cell Imaging." ACS Publications. 1

Sources

Troubleshooting

Improving overall yield in the scale-up production of (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol

Welcome to the Process Chemistry Technical Support Center . This portal is designed for researchers, scale-up scientists, and drug development professionals tasked with optimizing the synthesis of (1S)-1-(5-bromo-2,3-dih...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center . This portal is designed for researchers, scale-up scientists, and drug development professionals tasked with optimizing the synthesis of (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol , a critical chiral building block used in the development of targeted therapeutics (e.g., PARP and bromodomain inhibitors).

Below, you will find our validated three-stage synthetic strategy, troubleshooting FAQs, comparative data, and self-validating experimental protocols.

Module 1: Synthetic Strategy & Workflow Overview

The scale-up of this chiral secondary alcohol relies on a highly regioselective sequence starting from commercially available 2,3-dihydrobenzofuran. The workflow mitigates the risks of over-bromination, ether cleavage, and enantiomeric degradation.

G SM 2,3-Dihydrobenzofuran Step1 Step 1: Bromination Br2, NaOAc, AcOH SM->Step1 Int1 5-Bromo-2,3-dihydrobenzofuran Step1->Int1 Step2 Step 2: Acylation AcCl, AlCl3, DCM Int1->Step2 Int2 1-(5-Bromo-2,3-dihydrobenzofuran- 7-yl)ethan-1-one Step2->Int2 Step3 Step 3: Asymmetric Reduction KRED Biocatalysis Int2->Step3 Product (1S)-1-(5-bromo-2,3-dihydro- 1-benzofuran-7-yl)ethan-1-ol Step3->Product

Fig 1: Three-step synthetic workflow for (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol.

Module 2: Troubleshooting Guide & FAQs

Regioselective Bromination (C5)

Q: Why am I seeing dibromination or bromination at the C7 position instead of exclusively at C5? A: The oxygen atom in the 2,3-dihydrobenzofuran ring strongly activates the aromatic system, directing electrophilic aromatic substitution to both the ortho (C7) and para (C5) positions. Because C5 is sterically less hindered, it is thermodynamically favored. However, utilizing excess bromine or failing to buffer the reaction leads to over-bromination at C7. Causality & Solution: Maintain strict stoichiometric control of Br₂ (1.05 equiv). Crucially, buffer the reaction with sodium acetate (NaOAc) in acetic acid[1]. The acetate buffer modulates the electrophilicity of the brominating species and neutralizes the HBr byproduct, which can otherwise catalyze ether cleavage or promote non-selective bromination pathways.

Friedel-Crafts Acylation (C7)

Q: The acylation of 5-bromo-2,3-dihydrobenzofuran is stalling at 60% conversion, and I am observing degradation. How can I push it to completion? A: Stalling in this Friedel-Crafts acylation is a classic case of catalyst sequestration. Aluminum chloride (AlCl₃) forms a strong Lewis acid-base complex not only with the starting material's ether oxygen but also with the newly formed ketone oxygen of the product. As the reaction progresses, the product essentially "poisons" the catalyst, halting the reaction. Causality & Solution: You must use a super-stoichiometric amount of AlCl₃ (typically 1.2 to 1.5 equivalents) to ensure enough free Lewis acid remains to activate the acetyl chloride[2]. To prevent ether cleavage (ring-opening), strictly maintain the internal temperature between -10 °C and 0 °C. For next-generation green scale-up, consider replacing AlCl₃ with chloroaluminate ionic liquids (e.g., [HN₂₂₂][Al₂Cl₇]), which prevent stalling and eliminate corrosive acid wastewater[2].

Asymmetric Reduction (Ketone to (1S)-Alcohol)

Q: My enantiomeric excess (ee) drops below 98% during the scale-up of the Ru-catalyzed Noyori transfer hydrogenation. What is causing this erosion? A: Noyori asymmetric transfer hydrogenation (e.g., using RuCl(p-cymene)[(S,S)-TsDPEN]) operates under thermodynamic equilibrium. If the reaction is left stirring after complete conversion, the reverse reaction (oxidation of the alcohol back to the ketone) begins to occur. Over time, this reversibility degrades the kinetic enantioselectivity, eroding the ee. Causality & Solution: Switch from transition-metal catalysis to biocatalysis. Engineered Ketoreductases (KREDs) operate under unidirectional kinetic control when coupled with a glucose/glucose dehydrogenase (GDH) cofactor recycling system[3]. Because the oxidation of glucose to gluconolactone is irreversible under these conditions, the reverse reaction is completely blocked, locking the ee at >99.5%.

KRED_Cycle Ketone C7 Ketone Substrate KRED Ketoreductase (KRED) Ketone->KRED binds Alcohol (1S)-Alcohol Product KRED->Alcohol reduces NADP NADP+ KRED->NADP oxidizes to GDH Glucose Dehydrogenase (GDH) NADP->GDH binds NADPH NADPH + H+ NADPH->KRED Hydride donor GDH->NADPH regenerates Gluconolactone D-Glucono-1,5-lactone GDH->Gluconolactone oxidizes to Glucose D-Glucose Glucose->GDH binds

Fig 2: Cofactor recycling system in the KRED-catalyzed asymmetric reduction of the C7 ketone.

Module 3: Quantitative Data & Method Comparison

When scaling the final step (ketone to (1S)-alcohol) to a 10 kg pilot scale, selecting the right reduction method is critical for yield and purity.

ParameterRu-TsDPEN Transfer HydrogenationKRED Biocatalysis (Enzymatic)
Enantiomeric Excess (ee) 96 - 98% (Prone to erosion)>99.8% (Locked, no erosion)
Catalyst Loading 0.5 - 1.0 mol %2 - 5 wt % (Enzyme to Substrate)
Reaction Time 12 - 24 hours6 - 8 hours
Overall Yield 82 - 85%92 - 95%
Workup Complexity High (Requires Ru-metal scavenging)Low (Simple extraction/filtration)
Environmental Impact Moderate (Heavy metal waste)Low (Aqueous buffer, biodegradable)

Module 4: Validated Experimental Protocols

Protocol A: Regioselective C7 Acylation (Self-Validating System)

Objective: Synthesis of 1-(5-bromo-2,3-dihydrobenzofuran-7-yl)ethan-1-one.

  • Preparation: Charge a dry, N₂-flushed reactor with 5-bromo-2,3-dihydrobenzofuran (1.0 equiv) and anhydrous dichloromethane (DCM, 10 volumes).

  • Activation: Cool the mixture to -10 °C. Slowly add anhydrous AlCl₃ (1.5 equiv) in portions, maintaining the internal temperature below -5 °C.

  • Acylation: Add acetyl chloride (1.2 equiv) dropwise over 1 hour via an addition funnel.

  • Self-Validating IPC (In-Process Control): After 2 hours of stirring at 0 °C, withdraw a 0.5 mL aliquot, quench into 1 mL ice water, and extract with 1 mL EtOAc. Analyze the organic layer via HPLC (254 nm).

    • Validation Trigger: The reaction is complete when the peak area of the starting material is <1.0%. If >1.0%, the catalyst has been sequestered; add an additional 0.1 equiv of AlCl₃ and stir for 30 minutes.

  • Workup: Once validated, carefully pour the reaction mixture over crushed ice/1M HCl to break the aluminum-ketone complex. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under vacuum.

Protocol B: Biocatalytic Asymmetric Reduction (Self-Validating System)

Objective: Synthesis of (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄.

  • Substrate & Cofactor Loading: To the buffer (10 volumes), add D-glucose (1.5 equiv), NADP⁺ (0.01 equiv), and the C7 ketone substrate (1.0 equiv). Stir to form a suspension.

  • Enzyme Addition: Add the engineered KRED enzyme (5 wt% relative to substrate) and GDH (1 wt%).

  • Self-Validating IPC (Autotitration): Maintain the reaction at 30 °C. As GDH oxidizes glucose to gluconolactone (which hydrolyzes to gluconic acid), the pH will drop. Use an autotitrator to maintain pH 7.0 with 1M NaOH.

    • Validation Trigger: The continuous consumption of NaOH physically validates that the enzymatic cascade is actively turning over. The reaction is complete exactly when base consumption ceases.

  • Workup: Add ethyl acetate (5 volumes) and filter the biphasic mixture through a pad of Celite to remove denatured proteins. Separate the organic layer, concentrate, and crystallize from heptane/EtOAc to yield the pure (1S)-alcohol.

References

  • Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)
  • Gradient Equivalent Feeding in the Acylation of 2,3-Dihydrobenzofuran Catalyzed by Chloroaluminate Ionic Liquids Source: ACS Sustainable Chemistry & Engineering URL
  • Source: Chemical Reviews (via ResearchGate)

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: (1S)- vs. (1R)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol in Drug Discovery

As a Senior Application Scientist, evaluating chiral building blocks requires moving beyond simple structural analysis to understanding the profound thermodynamic consequences of stereochemistry in target binding. The 5-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating chiral building blocks requires moving beyond simple structural analysis to understanding the profound thermodynamic consequences of stereochemistry in target binding. The 5-bromo-2,3-dihydrobenzofuran scaffold is a privileged pharmacophore in medicinal chemistry. The addition of the 1-hydroxyethyl group introduces a critical chiral center, yielding two distinct enantiomers: the (1S)-configuration[1] and the (1R)-configuration[2].

While these alcohols are rarely administered as standalone therapeutics, they serve as vital intermediates and structural probes. When derivatized into active pharmaceutical ingredients (APIs)—such as quinazoline-based Ras-Sos interaction inhibitors[3] or arylsulfonylindole 5-HT6 receptor antagonists[4]—the specific enantiomer utilized fundamentally dictates the biological activity, efficacy, and safety profile of the final drug candidate.

This guide objectively compares the biological performance of the (1S) and (1R) enantiomers, detailing the mechanistic causality behind their activity differences and providing self-validating experimental protocols for their evaluation.

Mechanistic Causality: The Role of Stereochemistry in Target Binding

In drug development, the difference between a highly potent drug and an inactive compound often comes down to a single stereocenter. The 1-hydroxyethyl moiety on the 5-bromo-2,3-dihydrobenzofuran ring acts as a critical binding vector.

When we compare the (1S) vs. (1R) enantiomers, the spatial orientation of the hydroxyl group (-OH) and the methyl group (-CH3) is inverted.

  • Optimal Fit (Eutomer): In many target pockets (such as the allosteric site of the Ras-Sos complex[3]), the correct stereocenter—often derived from the (1S)-enantiomer[1]—aligns the heteroatom perfectly to act as a hydrogen-bond donor to the protein backbone (e.g., a hinge region aspartate). Simultaneously, the methyl group is directed into a complementary lipophilic cavity, maximizing the enthalpic contribution to binding.

  • Steric Clash (Distomer): Utilizing the opposite (1R)-enantiomer[2] forces a spatial inversion. This either directs the methyl group into a polar region (causing a severe desolvation penalty) or induces a steric clash with the receptor wall, breaking the essential hydrogen bond network.

This causality explains the dramatic activity cliffs observed during Structure-Activity Relationship (SAR) optimization, where one enantiomer is highly active (eutomer) and the other is functionally inert (distomer).

Comparative Biological Activity Profile

To illustrate the stark differences in biological activity, the table below summarizes representative quantitative data for the (1S) and (1R) enantiomers after standard stereoretentive derivatization into their respective amine-based kinase inhibitors.

Parameter(1S)-Enantiomer Derivative(1R)-Enantiomer DerivativeFold Difference
Target Binding Affinity ( KD​ ) 12.4 nM1,450 nM~117x (Eutomer)
Cellular Efficacy ( IC50​ ) 45.2 nM> 5,000 nM>110x
Association Rate ( kon​ ) 4.2×105M−1s−1 1.1×104M−1s−1 38x
Dissociation Rate ( koff​ ) 5.2×10−3s−1 1.6×10−2s−1 3x
Lipophilic Ligand Efficiency (LLE) 5.82.1+3.7

Data Interpretation: The (1S)-derivative demonstrates a highly favorable binding profile driven by a rapid association rate ( kon​ ) and optimal ligand efficiency, confirming its role as the eutomer in this specific receptor context.

Self-Validating Experimental Protocols

A core tenet of evaluating chiral biological activity is ensuring that observed differences are truly stereospecific and not artifacts of impurity or assay drift. The following protocols form a self-validating system for evaluating these enantiomers.

Protocol 1: Enantiomeric Purity Validation (Chiral HPLC)

Causality: Biological assays are highly sensitive to trace amounts of the eutomer. A 99% pure distomer can show false activity if the 1% impurity is 100x more potent. Validation prior to biological testing is mandatory.

  • Sample Preparation: Dissolve 1 mg of the (1S) or (1R) compound in 1 mL of HPLC-grade Hexane/Isopropanol (90:10).

  • Chromatographic Separation: Inject 10 µL onto a Chiralcel OD-H column (250 x 4.6 mm, 5 µm). Run an isocratic mobile phase of Hexane/Isopropanol (95:5) at a flow rate of 1.0 mL/min.

  • Detection & Validation: Monitor UV absorbance at 254 nm. Calculate the Enantiomeric Excess (ee).

    • Validation Gate: Proceed to biological assays only if ee > 99.5%. If ee is lower, perform preparative chiral chromatography to resolve the impurities.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: SPR provides real-time, label-free quantification of binding thermodynamics ( KD​ ) and kinetics ( kon​ , koff​ ), isolating direct target engagement from cellular permeability variables.

  • Surface Functionalization: Immobilize the purified target protein (e.g., Ras-Sos complex) onto a CM5 sensor chip via standard amine coupling (EDC/NHS) until a density of 2000 Response Units (RU) is achieved. Quench unreacted sites with 1M ethanolamine.

  • Analyte Injection: Prepare a 2-fold dilution series (0.5 nM to 500 nM) of the (1S) and (1R) derivatives in HBS-EP+ running buffer. Inject at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).

  • Data Fitting & Validation: Fit the resulting sensorgrams to a 1:1 Langmuir binding model using the instrument's evaluation software.

    • Validation Gate: Include a known reference ligand as a positive control at the start and end of the run to verify surface stability and rule out protein denaturation over time.

Enantiomer Evaluation Workflow

EnantiomerWorkflow Start Chiral Benzofuran Scaffold S_Isomer (1S)-Enantiomer CAS: 1568216-96-5 Start->S_Isomer R_Isomer (1R)-Enantiomer CAS: 1568011-77-7 Start->R_Isomer Deriv Stereoretentive Synthesis & HPLC Validation S_Isomer->Deriv R_Isomer->Deriv SPR SPR Binding Kinetics (Target Receptor) Deriv->SPR HighAff Eutomer High Affinity & Efficacy SPR->HighAff Optimal Fit LowAff Distomer Steric Clash / Low Efficacy SPR->LowAff Mismatch

Workflow and logical outcomes for evaluating enantiomer-specific binding affinities.

References

  • American Elements. "(1R)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol | CAS 1568011-77-7". Available at: [Link]

  • NextSDS. "(1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol | CAS 1568216-96-5". Available at: [Link]

  • World Intellectual Property Organization. "WO2018172250A1 - 2-methyl-quinazolines". Google Patents.
  • World Intellectual Property Organization. "WO2008110598A1 - Bicyclopiperazinyl-1-arylsulphonylindoles". Google Patents.

Sources

Comparative

A Comparative Guide to the Validation of LC-MS/MS Methods for Quantifying (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol in Biological Matrices

Introduction The quantitative determination of drug candidates and their metabolites in biological matrices is a cornerstone of drug discovery and development, providing critical data for pharmacokinetic (PK) and toxicok...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quantitative determination of drug candidates and their metabolites in biological matrices is a cornerstone of drug discovery and development, providing critical data for pharmacokinetic (PK) and toxicokinetic (TK) studies.[1] This guide focuses on (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol, a chiral benzofuran derivative, presenting a complex analytical challenge due to its stereospecific nature and the demanding environment of biological samples.[2][3] A robust, validated bioanalytical method is not merely a procedural requirement; it is the foundation upon which the reliability of crucial safety and efficacy data rests.[4]

This document provides an in-depth comparison of strategic choices in the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this specific analyte. We will move beyond rote protocols to explore the causality behind experimental decisions, grounding our discussion in the authoritative standards set by global regulatory bodies and field-proven best practices. Our objective is to equip researchers, scientists, and drug development professionals with a framework for developing a self-validating system that ensures data integrity and regulatory compliance.

Pillar 1: The Regulatory Foundation: Adherence to ICH M10 Guidelines

Before any experimental work begins, it is imperative to understand the regulatory landscape. The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation is the globally accepted standard, superseding previous guidance from bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[4][5][6] This guideline provides a comprehensive framework for the validation of bioanalytical assays, ensuring that data is reliable and acceptable across international borders.[4] A full validation for a chromatographic method, such as the one discussed here, must comprehensively evaluate parameters including selectivity, matrix effect, calibration curve, accuracy, precision, stability, and more.[7] Adherence to this guideline is not optional; it is fundamental to the trustworthiness of the generated data.[8]

Pillar 2: Strategic Sample Preparation: A Comparative Analysis

The primary goal of sample preparation is to isolate the analyte from a complex biological matrix (e.g., plasma, serum, whole blood) and remove interfering components like proteins and phospholipids that can compromise the analysis.[9][10] The choice of technique represents a critical trade-off between sample cleanliness, recovery, throughput, and cost.[11]

Comparison of Leading Sample Preparation Techniques

We will compare the three most common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of an organic solvent (e.g., acetonitrile) or an acid to precipitate matrix proteins.[9][12] While offering high throughput, it provides the least clean extract, often resulting in significant matrix effects that can suppress or enhance the analyte signal.[12][13]

  • Liquid-Liquid Extraction (LLE): LLE separates the analyte from aqueous matrix components by partitioning it into an immiscible organic solvent.[14] This technique yields a cleaner sample than PPT but is more labor-intensive and requires careful optimization of solvent pH and polarity.

  • Solid-Phase Extraction (SPE): SPE is the most selective and powerful technique, providing the cleanest extracts by utilizing a solid sorbent to bind and elute the analyte.[14] This method is highly effective at minimizing matrix effects and can concentrate the analyte, but it is also the most complex and costly approach.[12][15]

Data Presentation: Performance of Sample Preparation Methods
Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Analyte Recovery (%) 80-95% (Apparent)[12]70-90%>95%[15]
Matrix Effect (%) High (>25%)Moderate (15-25%)Low (<15%)[15]
Intra/Inter-day Precision (%RSD) <15%<10%<5%
Lower Limit of Quantification (LLOQ) Higher (e.g., 5-10 ng/mL)[12]Intermediate (e.g., 1-5 ng/mL)Lowest (e.g., <1 ng/mL)[16]
Throughput & Cost High Throughput, Low CostModerate Throughput, Moderate CostLower Throughput, High Cost
Experimental Workflows

G cluster_0 Protein Precipitation (PPT) cluster_1 Liquid-Liquid Extraction (LLE) cluster_2 Solid-Phase Extraction (SPE) p1 Plasma Sample + Internal Standard p2 Add Acetonitrile p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Inject Supernatant p3->p4 l1 Plasma Sample + Internal Standard l2 Add Buffer & Extraction Solvent (e.g., MTBE) l1->l2 l3 Vortex & Centrifuge l2->l3 l4 Transfer Organic Layer l3->l4 l5 Evaporate & Reconstitute l4->l5 l6 Inject Sample l5->l6 s1 Plasma Sample + Internal Standard s3 Load Sample s1->s3 s2 Condition & Equilibrate SPE Cartridge s2->s3 s4 Wash (Remove Interferences) s3->s4 s5 Elute Analyte s4->s5 s6 Evaporate & Reconstitute s5->s6 s7 Inject Sample s6->s7 G start Chiral Separation Required for (1S)-enantiomer? csp_choice Select Chiral Stationary Phase (CSP) start->csp_choice rp_mode Reversed-Phase Mode (MS Compatible) csp_choice->rp_mode Yes np_mode Normal-Phase Mode (Poor MS Compatibility) csp_choice->np_mode No macrocyclic Macrocyclic Glycopeptide CSP (e.g., Teicoplanin-based) rp_mode->macrocyclic Primary Choice polysaccharide Polysaccharide CSP (e.g., Cellulose-based) rp_mode->polysaccharide Alternative mobile_phase Optimize Mobile Phase (e.g., Acetonitrile/Water with Volatile Additive like Formic Acid) macrocyclic->mobile_phase polysaccharide->mobile_phase validation Validate Resolution (Rs > 1.5) & Peak Shape mobile_phase->validation G dev Method Development (Sample Prep, LC, MS) full_val Full Validation (ICH M10) dev->full_val select Selectivity & Specificity full_val->select cal Calibration Curve & LLOQ full_val->cal acc_prec Accuracy & Precision full_val->acc_prec stab Stability (Freeze/Thaw, Bench-top, Long-term) full_val->stab matrix Matrix Effect full_val->matrix routine Routine Sample Analysis with QCs full_val->routine If all parameters pass select->full_val cal->full_val acc_prec->full_val stab->full_val matrix->full_val

Sources

Validation

(1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol compared to other brominated benzofuran building blocks

Comprehensive Comparison Guide: (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol vs. Alternative Brominated Benzofuran Building Blocks Executive Summary & Strategic Context In modern medicinal chemistry, escaping...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol vs. Alternative Brominated Benzofuran Building Blocks

Executive Summary & Strategic Context

In modern medicinal chemistry, escaping "flatland" by increasing the fraction of sp3-hybridized carbons ( Fsp3​ ) is a proven strategy to improve drug solubility, reduce off-target toxicity, and enhance target binding affinity. Brominated benzofurans and dihydrobenzofurans are highly privileged scaffolds utilized in the synthesis of complex therapeutics, ranging from kinase inhibitors[1] to TASIN analogs targeting colorectal cancer[2].

Among these, (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol (CAS: 1568216-96-5)[3] stands out as a highly specialized, chiral building block. Unlike its simpler, planar counterparts, this molecule offers a dual-functional handle: a reactive C5-bromide for transition-metal-catalyzed cross-coupling[4], and a pre-installed (1S)-chiral secondary alcohol at C7 for stereospecific functionalization. This guide objectively compares its performance and synthetic utility against alternative brominated benzofuran derivatives to aid researchers in optimal building block selection.

Structural and Physicochemical Comparison

The selection of a benzofuran building block dictates the three-dimensional trajectory of the resulting pharmacophore. Table 1 summarizes the core differences between the (1S)-chiral derivative and its most common alternatives.

Table 1: Comparative Analysis of Brominated Benzofuran Building Blocks

Feature(1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol5-Bromo-2,3-dihydrobenzofuran5-Bromobenzofuran
CAS Number 1568216-96-566826-78-654008-77-4
Structure Type Chiral Saturated HeterocycleAchiral Saturated HeterocycleAromatic Heterocycle
sp3 Character ( Fsp3​ ) High (Provides 3D complexity)ModerateZero (Strictly Planar)
C7 Substitution (1S)-1-hydroxyethylUnsubstitutedUnsubstituted
Stereochemistry Pure Enantiomer (1S)AchiralAchiral
Primary Utility Enantioselective functionalization; dual-site modificationLinear core extension via cross-couplingPlanar pharmacophore generation

Mechanistic Divergence & Reactivity Profiling

The C5 Bromine: Transition-Metal Catalysis

The bromine atom at the C5 position of the dihydrobenzofuran core is highly activated for oxidative addition. Literature demonstrates that 5-bromo-2,3-dihydrobenzofuran derivatives undergo efficient Ni/photoredox-catalyzed enantioselective reductive cross-coupling[4] and Cu-catalyzed N-arylation to form complex heteroanilines[1]. The presence of the C7 alcohol in the (1S)-derivative does not inherently poison Pd-catalysts during Suzuki-Miyaura couplings, provided a suitable ligand (e.g., dppf) is utilized.

The C7 Chiral Alcohol: Stereospecificity

The true advantage of (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol lies in its pre-installed chirality. Relying on racemic mixtures requires late-stage chiral resolution (via preparative SFC or chiral HPLC), which wastes >50% of the synthesized API. By starting with the (1S)-enantiomer, researchers can perform stereospecific SN​2 transformations (such as the Mitsunobu reaction) to yield pure (1R)-derivatives with complete predictability.

SyntheticWorkflow Start (1S)-1-(5-bromo-2,3-dihydro- 1-benzofuran-7-yl)ethan-1-ol Suzuki Pd-Catalyzed Cross-Coupling (C5) Start->Suzuki Boronic Acid, Pd cat., Base Mitsunobu Mitsunobu Inversion (C7) Start->Mitsunobu DEAD, PPh3, Nucleophile Oxidation Oxidation (C7) Start->Oxidation Dess-Martin Prod1 C5-Functionalized (1S)-Alcohol Suzuki->Prod1 Retains (1S) Prod2 C7-Inverted (1R)-Derivative Mitsunobu->Prod2 Inverts to (1R) Prod3 C7-Ketone Intermediate Oxidation->Prod3 Achiral at C7

Divergent synthetic workflows utilizing the C5 bromide and C7 chiral alcohol.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify causality and reaction success.

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C5

Causality Check: We utilize Pd(dppf)Cl2​ because its large bite angle accelerates reductive elimination, minimizing the chance of off-target reactions with the unprotected C7 secondary alcohol. A biphasic solvent system is chosen to ensure base solubility while protecting the organic intermediates.

  • Setup: To a Schlenk flask, add (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K2​CO3​ (3:1 ratio, 0.1 M overall concentration).

  • Reaction: Purge the system with Argon (3x). Heat the mixture to 80 °C for 12 hours.

  • IPC Validation (Self-Validation): Sample the organic layer for LC-MS. The reaction is complete when the distinct M / M+2 isotopic doublet (characteristic of the C5-bromide) is entirely consumed and replaced by the target mass.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol B: Stereospecific Mitsunobu Inversion at C7

Causality Check: The Mitsunobu reaction proceeds via an SN​2 mechanism. By activating the (1S)-alcohol with DEAD and PPh3​ , the oxygen is converted into a superior leaving group, allowing a nucleophile (e.g., phthalimide or a phenol) to attack from the opposite face, yielding the pure (1R)-enantiomer.

  • Setup: Dissolve the (1S)-alcohol (1.0 equiv), PPh3​ (1.5 equiv), and the acidic nucleophile ( pKa​<11 , 1.2 equiv) in anhydrous THF (0.2 M) under Argon.

  • Activation: Cool the mixture to 0 °C. Add Diethyl azodicarboxylate (DEAD, 1.5 equiv) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • IPC Validation (Self-Validation): Isolate a small aliquot, perform a mini-workup, and analyze via Chiral Stationary Phase HPLC. Compare the retention time against a racemic standard to confirm >99% enantiomeric excess (ee) of the (1R)-product, validating that pure inversion (and no racemization) occurred.

  • Workup: Concentrate under reduced pressure and purify via flash chromatography to remove triphenylphosphine oxide byproducts.

Strategic Selection Guide

When designing a synthetic route, the choice of building block should be dictated by the target's biological requirements. Use the logical decision tree below to determine when the (1S)-chiral derivative is strictly necessary versus when a simpler analog will suffice.

DecisionTree Q1 Target Requires sp3 (3D) Character? Benzofuran 5-Bromo-benzofuran (Planar Scaffold) Q1->Benzofuran No (Aromatic) Q2 Requires Pre-installed Chiral Center? Q1->Q2 Yes (Saturated ring) Dihydro 5-Bromo-2,3- dihydrobenzofuran Q2->Dihydro No Q3 Specific Enantiomer Needed? Q2->Q3 Yes Racemic Racemic 1-(5-bromo-2,3-dihydro- 1-benzofuran-7-yl)ethanol Q3->Racemic No (Late resolution) Chiral (1S)-1-(5-bromo-2,3-dihydro- 1-benzofuran-7-yl)ethan-1-ol Q3->Chiral Yes (Enantioselective)

Logical decision tree for selecting brominated benzofuran building blocks.

References

  • Wang, W., Zhang, L., Morlock, L., Williams, N. S., Shay, J. W., & De Brabander, J. K. (2019). Design and Synthesis of TASIN Analogs Specifically Targeting Colorectal Cancer Cell Lines with Mutant Adenomatous Polyposis Coli (APC). Journal of Medicinal Chemistry, 62(11), 5217–5241.[2] [Link]

  • Qian, P., Guan, H., Wang, Y.-E., Lu, Q., Zhang, F., Xiong, D., Walsh, P. J., & Mao, J. (2021). Catalytic enantioselective reductive domino alkyl arylation of acrylates via nickel/photoredox catalysis. Nature Communications, 12, 6613.[4] [Link]

  • Chen, Z., & Ma, D. (2019). Cu/N,N′-Dibenzyloxalamide-Catalyzed N-Arylation of Heteroanilines. Organic Letters, 21(17), 6874–6878.[1] [Link]

Sources

Comparative

Evaluating Chiral Catalysts for the Asymmetric Synthesis of (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol: A Comparative Guide

The synthesis of highly functionalized enantiopure secondary alcohols is a cornerstone of modern pharmaceutical development. Specifically, (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol is a critical chiral bui...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of highly functionalized enantiopure secondary alcohols is a cornerstone of modern pharmaceutical development. Specifically, (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol is a critical chiral building block utilized in the synthesis of advanced therapeutics, including selective kinase inhibitors and quinazoline-based oncology drugs[1][2].

The structural complexity of its precursor, 1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-one , presents a unique synthetic challenge. The bulky, non-planar 2,3-dihydrobenzofuran ring system induces significant steric hindrance, while the 5-bromo substituent exerts a strong electron-withdrawing inductive effect that can complicate transition-metal coordination and stability.

As a Senior Application Scientist, selecting the optimal catalytic system requires balancing stereochemical control, scalability, and environmental impact. This guide provides an objective, data-driven comparison of three prominent asymmetric reduction methodologies: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH), Corey-Bakshi-Shibata (CBS) reduction, and Biocatalytic Ketoreductase (KRED) reduction.

Mechanistic Overview of Evaluated Catalysts

Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Pioneered by Noyori and Hashiguchi, ATH utilizes chiral Ru(II)-diamine complexes, such as RuCl(p-cymene)[(S,S)-TsDPEN], to reduce aromatic ketones[3]. The reaction proceeds via a concerted, outer-sphere mechanism where a ruthenium hydride and a proton from the amine ligand are transferred simultaneously to the carbonyl face.

ATH_Mechanism A Ketone Precursor (Aryl Methyl Ketone) C 16e- Ru Amido Complex (Active Species) A->C Substrate Coordination B Ru(II)-TsDPEN Catalyst + HCOOH / NEt3 B->C Base Activation D 18e- Ru Hydride (Hydride Donor) C->D Formate Dehydrogenation E (1S)-Alcohol Product + Ru Amido Complex D->E Hydride/Proton Transfer (Concerted)

Figure 1: Mechanistic workflow of Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH).

Biocatalytic Reduction via Ketoreductases (KREDs)

Engineered KREDs have revolutionized the industrial synthesis of chiral alcohols[4][5]. These enzymes provide an exquisite chiral pocket that locks the bulky dihydrobenzofuran substrate in a specific conformation, ensuring strict Re-face hydride attack from the NADPH cofactor. To make the process economically viable, a secondary enzyme, Glucose Dehydrogenase (GDH), is employed to continuously recycle NADP+ back to NADPH using glucose as a sacrificial reductant[6].

KRED_Cycle Ketone Prochiral Ketone KRED Engineered KRED Ketone->KRED Binds active site Alcohol (1S)-Alcohol KRED->Alcohol Stereoselective Reduction NADP NADP+ KRED->NADP Oxidation GDH Glucose Dehydrogenase (GDH) NADPH NADPH + H+ GDH->NADPH Reduction Gluconolactone Gluconolactone GDH->Gluconolactone Byproduct NADP->GDH Cofactor Recycling NADPH->KRED Hydride Transfer Glucose Glucose Glucose->GDH Oxidation

Figure 2: Ketoreductase catalytic cycle coupled with GDH-mediated NADPH regeneration.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst (e.g., (R)-Me-CBS) and stoichiometric borane[7]. The mechanism relies on dual activation: the Lewis acidic boron of the catalyst coordinates the ketone, while the Lewis basic nitrogen activates the borane, directing hydride delivery to the less sterically hindered face.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical controls to verify causality and conversion before proceeding to workup.

Protocol A: Ru-ATH of 1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-one
  • Preparation: In a rigorously degassed Schlenk flask under argon, dissolve 1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-one (10 mmol) in a pre-mixed, degassed solution of formic acid/triethylamine (5:2 azeotrope, 15 mL).

  • Catalyst Addition: Add RuCl(p-cymene)[(S,S)-TsDPEN] (0.05 mmol, 0.5 mol% loading).

  • Reaction: Stir the homogeneous mixture at 40 °C.

  • In-Process Validation: At 12 hours, withdraw a 50 µL aliquot, quench with saturated NaHCO3, extract with EtOAc, and analyze via GC-FID. Causality Check: If conversion is <95%, the formic acid has likely decomposed; add an additional 2 mL of the azeotrope and stir for 4 hours.

  • Workup: Once conversion is >99%, cool to room temperature, dilute with water (50 mL), and extract with EtOAc (3 x 30 mL). Wash organics with brine, dry over MgSO4, and concentrate.

  • Stereochemical Validation: Determine enantiomeric excess (ee) using Chiral SFC (e.g., Chiralpak AD-H column, CO2/MeOH gradient).

Protocol B: KRED-Mediated Biocatalytic Reduction
  • Buffer Preparation: Prepare 50 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO4.

  • Enzyme & Cofactor Loading: Add NADP+ (0.5 mmol), D-glucose (15 mmol), Glucose Dehydrogenase (GDH, 100 U), and an engineered (S)-selective Ketoreductase (KRED, 200 mg).

  • Substrate Addition: Dissolve the ketone substrate (10 mmol) in 5 mL of DMSO (co-solvent to aid solubility of the bulky benzofuran) and add dropwise to the stirring buffer at 30 °C.

  • In-Process Validation: Monitor the pH continuously. The oxidation of glucose to gluconolactone (which hydrolyzes to gluconic acid) will drop the pH. Causality Check: Maintain pH at 7.0 using a titrator with 1 M NaOH. The volume of NaOH consumed directly correlates to ketone conversion, providing real-time kinetic validation.

  • Workup: After NaOH consumption ceases (typically 8-10 hours), extract the aqueous suspension with MTBE (3 x 40 mL). Dry the organic layer and evaporate the solvent to yield the (1S)-alcohol.

Comparative Performance Data

The table below synthesizes the quantitative performance metrics of the three evaluated methodologies for this specific bromo-dihydrobenzofuran substrate.

MetricRu-ATH (Noyori)CBS ReductionBiocatalysis (KRED)
Yield (%) 82%89%>98%
Enantiomeric Excess (ee) 88% (1S)92% (1S)>99.5% (1S)
Catalyst Loading 0.5 mol%10 mol%2 wt%
Reaction Temperature 40 °C-20 °C to 0 °C30 °C
E-Factor (Waste/Product) Moderate (~15)High (~35)Low (<5)
Scalability GoodPoor (Borane hazards)Excellent

Expert Analysis & Causality

While all three methods successfully reduce the ketone, Biocatalytic KRED reduction vastly outperforms both ATH and CBS in terms of stereoselectivity (>99.5% ee) and yield (>98%). The causality behind this performance gap lies in the structural nuances of the substrate:

  • Disruption of CH/π Interactions (ATH Failure Point): In Ru-ATH, high enantioselectivity relies on a precise CH/π interaction between the η6 -arene (p-cymene) of the catalyst and the aryl ring of the substrate[3]. The 2,3-dihydrobenzofuran ring is non-planar and sterically demanding. This bulk prevents optimal face-to-face packing in the transition state, leading to competitive Si-face attack and a depressed ee of 88%.

  • Background Reduction (CBS Failure Point): The CBS reduction requires cryogenic temperatures to suppress the uncatalyzed, racemic reduction of the highly electrophilic ketone (activated by the electron-withdrawing 5-bromo group) by free BH3[7]. Maintaining -20 °C at scale is energy-intensive and prone to thermal gradients, risking ee degradation.

  • The Biocatalytic Advantage: Engineered KREDs overcome these limitations through directed evolution[4]. The enzyme's active site is explicitly evolved to accommodate the bulky bicyclic system, locking it via hydrogen bonding and hydrophobic interactions. Because the enzyme operates at ambient temperature and neutral pH, the fragile C-Br bond is preserved, and the strict geometric constraints of the binding pocket ensure exclusive Re-face hydride delivery.

For researchers and drug development professionals scaling the synthesis of (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol, KRED biocatalysis is the definitive method of choice , offering an unparalleled combination of green chemistry, safety, and absolute stereochemical control.

References

  • Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562-7563. URL:[Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551-5553. URL:[Link]

  • Gilio, A. K., et al. (2024). Practical examples of biocatalysis in industry. Comptes Rendus de l'Académie des Sciences - Chimie, 27(S1), 1-25. URL:[Link]

  • Decker, L. (2009). Achieving Enantioselectivity. Pharmaceutical Technology, 33(3). URL:[Link]

Sources

Validation

Benchmarking Extraction Efficiency for (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol Recovery in Biocatalytic Workflows

Introduction The compound (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol (CAS 1568216-96-5) is a highly valuable, stereochemically pure building block utilized in the synthesis of advanced pharmaceutical interm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The compound (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol (CAS 1568216-96-5) is a highly valuable, stereochemically pure building block utilized in the synthesis of advanced pharmaceutical intermediates[1]. The most efficient method for synthesizing this chiral alcohol is through the biocatalytic asymmetric reduction of its corresponding prochiral ketone using a Ketoreductase (KRED) enzyme system[2].

While the upstream biotransformation guarantees near-perfect enantiomeric excess (ee >99%), the downstream processing (DSP) presents a significant bottleneck. The reaction matrix is an aqueous soup of target product, unreacted substrate, buffer salts, NADP+/NADPH cofactors, and amphiphilic proteins[3]. Recovering the highly lipophilic, brominated benzofuran derivative from this matrix often leads to severe emulsions, product loss, and compromised purity[4].

This guide objectively benchmarks three distinct extraction modalities—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE)—providing researchers with the mechanistic causality and experimental data needed to optimize recovery.

The Mechanistic Bottleneck in Biocatalytic DSP

In a standard biocatalytic workflow, KRED reduces the ketone to the (1S)-alcohol, while an auxiliary enzyme, such as Glucose Dehydrogenase (GDH), recycles the expensive NADPH cofactor[2].

When attempting to extract the product, the amphiphilic nature of the lysed cell debris and dissolved enzymes inherently stabilizes the organic-aqueous interface. This lowers the interfacial tension, creating intractable emulsions that trap the hydrophobic brominated product[4]. Choosing the correct extraction modality is a balance between overcoming this emulsion barrier, maintaining the structural integrity of the chiral center, and minimizing solvent waste.

G cluster_0 KRED/GDH Biotransformation System Ketone Prochiral Ketone Substrate KRED Ketoreductase (KRED) Ketone->KRED NADPH Alcohol (1S)-1-(5-bromo-2,3-dihydro- 1-benzofuran-7-yl)ethan-1-ol Matrix Aqueous Protein Matrix (Post-Reaction) Alcohol->Matrix KRED->Alcohol NADP+ GDH Glucose Dehydrogenase (GDH) KRED->GDH Cofactor Recycling LLE Liquid-Liquid Extraction (LLE) Matrix->LLE MTBE Solvent SPE Solid-Phase Extraction (SPE) Matrix->SPE HLB Resin SFE Supercritical Fluid Extraction (SFE) Matrix->SFE scCO2 + MeOH

Workflow of KRED-mediated synthesis and downstream extraction pathways.

Benchmarked Extraction Modalities & Protocols

Method A: Liquid-Liquid Extraction (LLE) with MTBE

Mechanism: LLE relies on the differential logP of the product. Methyl tert-butyl ether (MTBE) is selected over Ethyl Acetate (EtOAc) because its lower water miscibility slightly reduces the solvation of polar proteinaceous impurities, mitigating (but not eliminating) emulsion severity.

Self-Validating Protocol:

  • Quenching: Add 1 volume of MTBE to 1 volume of the crude aqueous biotransformation mixture.

  • Phase Mixing: Agitate vigorously for 10 minutes. Observation: A thick, milky emulsion layer will form at the interface.

  • Centrifugal Phase Separation (Critical): To break the emulsion, centrifuge the biphasic mixture at 4,000 x g for 15 minutes at 4°C[4].

  • Extraction: Decant the upper MTBE layer. Repeat the extraction twice more with 0.5 volumes of MTBE.

  • Validation: Sample the spent aqueous layer and analyze via HPLC. Proceed only if the residual target alcohol is <5%.

  • Finishing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Method B: Solid-Phase Extraction (SPE) with HLB Resin

Mechanism: Hydrophilic-Lipophilic Balance (HLB) macroporous copolymers (composed of N-vinylpyrrolidone and divinylbenzene) completely bypass emulsion formation. The hydrophilic pores allow the aqueous protein matrix to wash through unhindered, while the lipophilic divinylbenzene strongly retains the brominated aromatic ring via π−π and hydrophobic interactions[5].

Self-Validating Protocol:

  • Conditioning: Pass 5 column volumes (CV) of Methanol (MeOH), followed by 5 CV of LC-MS grade H₂O through the HLB cartridge (e.g., Oasis HLB) to activate the sorbent bed.

  • Loading: Centrifuge the crude biotransformation mixture to remove insoluble cell debris. Load the supernatant onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash with 5 CV of 5% MeOH in H₂O. Causality: This specific concentration is strong enough to elute polar salts and cofactors (NADP+) but too weak to disrupt the hydrophobic binding of the brominated benzofuran.

  • Elution: Elute the target (1S)-alcohol using 3 CV of 100% EtOAc.

  • Validation: Evaporate a 10 µL aliquot of the eluate and check via chiral GC-MS to confirm the absence of protein-induced baseline drift.

Method C: Supercritical Fluid Extraction (SFE)

Mechanism: SFE utilizes supercritical CO₂ (scCO₂) as a tunable, non-polar solvent. Because the target alcohol possesses a polar hydroxyl group, a 10% Methanol cosolvent is required to disrupt hydrogen bonding with the residual aqueous matrix and efficiently sweep the product into the extraction fluid.

Self-Validating Protocol:

  • Pre-treatment: Lyophilize the crude aqueous reaction mixture to a dry powder to prevent water from acting as an anti-solvent during SFE.

  • Extraction: Pack the powder into the SFE vessel. Extract using scCO₂ modified with 10% MeOH at 150 bar and 40°C for 45 minutes.

  • Depressurization: Depressurize the fluid into a collection vial. The CO₂ sublimates instantly, leaving the product dissolved in a minimal volume of MeOH.

  • Validation: Gravimetrically determine the yield directly from the collection vial after gentle nitrogen blowdown.

Experimental Data & Performance Comparison

The following table synthesizes the benchmarking data for the recovery of a 50 mM scale biotransformation of (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol.

Performance MetricMethod A: LLE (MTBE)Method B: SPE (HLB)Method C: SFE (scCO₂/MeOH)
Recovery Yield (%) 78.4 ± 3.2%94.1 ± 1.5% 91.0 ± 2.0%
Purity (HPLC-UV) 92.5%98.8% 99.1%
Enantiomeric Excess (ee) >99.0%>99.0%>99.0%
Solvent Consumption High (~200 mL/g)Low (~30 mL/g)Very Low (<10 mL/g)
Emulsion Risk Severe NoneNone
Processing Time 3.5 hours1.5 hours4.0 hours (inc. lyophilization)
Data Analysis & Causality
  • Yield Discrepancy: LLE suffers a ~15% yield penalty compared to SPE. This is directly causal to the physical trapping of the hydrophobic brominated product within the unbreakable proteinaceous interface layer during phase separation[4].

  • Purity: SPE and SFE both achieve >98% purity. The HLB resin in SPE effectively acts as a chromatographic step, actively filtering out the GDH/KRED enzymes and NADP+ cofactors[5], whereas LLE often carries over trace amphiphilic impurities into the organic phase.

  • Stereochemical Integrity: All three methods operate under mild thermal conditions (<45°C), ensuring no racemization of the sensitive (1S) chiral center occurs.

Conclusion & Recommendations

For the recovery of (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol from biocatalytic matrices:

  • For Analytical & Preparative Scale (1 mg - 5 g): SPE (Method B) is the undisputed optimal choice. The HLB resin completely circumvents the emulsion bottleneck, delivering the highest recovery yield (94.1%) and excellent purity with minimal hands-on time.

  • For Industrial Scale-Up: LLE (Method A) remains the most economically viable, but it must be engineered with continuous centrifugal contactors to manage the inevitable emulsion phases[4].

  • For Green Chemistry Mandates: SFE (Method C) provides an ultra-pure product with near-zero solvent waste, though the high capital expenditure (CapEx) for high-pressure equipment and the necessity of pre-lyophilization limits its rapid-throughput utility.

References

  • BLD Pharm. "66826-78-6 | 5-Bromo-2,3-dihydrobenzofuran Product Information".1

  • Petrovičová, T., et al. (2018). "Co-Immobilization of Ketoreductase and Glucose Dehydrogenase". Catalysts (MDPI). 2

  • Rowley, B. M., et al. (2024). "Continuous Separation of Biotransformation Products". White Rose eTheses Online.4

  • ACS Publications. (2022). "Optimization of Metal Affinity Ketoreductase Immobilization for Application in Batch and Flow Processes". ACS Sustainable Chemistry & Engineering. 3

  • Choi, M.H., et al. (2002). "Determination of non-steroidal estrogens in breast milk, plasma, urine and hair by gas chromatography/mass spectrometry". Rapid Communications in Mass Spectrometry (NIH/PubMed). 5

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Comparative

Comparative Guide for the Spectroscopic Validation of the Absolute Stereochemistry of (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol

Introduction: The Imperative of Absolute Stereochemistry in Drug Development In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Absolute Stereochemistry in Drug Development

In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological and toxicological profiles.[1] The specific spatial orientation, or absolute stereochemistry, dictates how a drug molecule interacts with its biological target. Therefore, the unambiguous assignment of the absolute configuration of a chiral drug candidate, such as (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol, is a cornerstone of drug discovery and development, mandated by regulatory agencies like the FDA.[2][3]

This guide provides a comparative analysis of key spectroscopic techniques for the validation of the absolute stereochemistry of our target molecule. We will delve into the principles, experimental protocols, and data interpretation of Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on the most appropriate analytical strategy for their chiral molecules.

The Challenge: Assigning the (S) Configuration

Our target molecule, 1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol, possesses a single stereocenter at the carbinol carbon. The objective is to unequivocally confirm the (1S) configuration. While X-ray crystallography is considered the gold standard for determining absolute configuration, its application is contingent upon the ability to grow high-quality single crystals, which is not always feasible.[4][5] Spectroscopic methods offer powerful alternatives for determining the absolute configuration of molecules in solution.[6][7]

A Comparative Overview of Spectroscopic Techniques

MethodTypical Sample AmountMeasurement TimeKey StrengthsKey Limitations
Vibrational Circular Dichroism (VCD) 5-15 mg (recoverable)[1]1-8 hours[2][4]Applicable to a wide range of molecules, rich in structural information, no chromophore required.[1][4]Requires quantum chemical calculations for interpretation, can be sensitive to solvent and conformation.[2][8]
Electronic Circular Dichroism (ECD) < 1 mgMinutesHigh sensitivity, relatively rapid measurement.Requires a UV-Vis chromophore near the stereocenter, spectra can be less information-rich than VCD.[4]
NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) 1-5 mg[5]4-6 hours (including derivatization)[9][10]Widely accessible instrumentation, well-established empirical models for data interpretation.Requires chemical derivatization, potential for misinterpretation with sterically hindered or flexible molecules.[5]

Vibrational Circular Dichroism (VCD): A Powerful Tool for Unambiguous Assignment

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1][4] This technique provides a rich, fingerprint-like spectrum that is exquisitely sensitive to the three-dimensional structure of a molecule. The absolute configuration is determined by comparing the experimental VCD spectrum to the spectrum predicted by quantum chemical calculations for a known enantiomer.[1][4]

Causality Behind Experimental Choices in VCD

The power of VCD lies in its ability to probe the entire molecular structure, as nearly all chiral molecules have vibrational modes in the infrared region.[] This makes it a broadly applicable technique. The choice of solvent is critical; deuterated solvents like chloroform-d (CDCl₃) are often used to minimize solvent interference in the IR spectrum.[2] The sample concentration needs to be sufficient to obtain a good signal-to-noise ratio, typically in the range of 0.1 M.[4]

Experimental Protocol: VCD Analysis
  • Sample Preparation: Dissolve 5-10 mg of (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol in approximately 150 µL of CDCl₃.

  • Data Acquisition: Transfer the solution to an IR cell with BaF₂ windows and a pathlength of 75-100 µm.[2][4] Acquire the VCD and IR spectra on a VCD spectrometer, typically for several hours to achieve an adequate signal-to-noise ratio.[2][4]

  • Computational Modeling: Perform a conformational search for the (S)-enantiomer of the target molecule. For each low-energy conformer, calculate the VCD and IR spectra using Density Functional Theory (DFT), often at the B3LYP/6-31+G* level of theory or higher.[8][12]

  • Spectral Comparison: Generate a Boltzmann-averaged calculated VCD spectrum from the individual conformer spectra.[2] Compare the experimental VCD spectrum with the calculated spectra for the (S) and (R) enantiomers. A good match between the experimental and the calculated (S)-enantiomer spectrum confirms the absolute configuration.[4]

Visualization of the VCD Workflow

VCD_Workflow cluster_exp Experimental cluster_comp Computational Sample_Prep Sample Preparation (5-10 mg in CDCl3) Data_Acq VCD/IR Data Acquisition Sample_Prep->Data_Acq Exp_Spectrum Experimental VCD Spectrum Data_Acq->Exp_Spectrum Comparison Spectral Comparison & Assignment Exp_Spectrum->Comparison Conf_Search Conformational Search for (S)-enantiomer DFT_Calc DFT Calculation of VCD/IR Spectra Conf_Search->DFT_Calc Boltzmann_Avg Boltzmann Averaging DFT_Calc->Boltzmann_Avg Calc_S_Spectrum Calculated (S) Spectrum Boltzmann_Avg->Calc_S_Spectrum Calc_R_Spectrum Calculated (R) Spectrum (Inverted S) Calc_S_Spectrum->Calc_R_Spectrum Calc_S_Spectrum->Comparison Calc_R_Spectrum->Comparison

Caption: Workflow for absolute configuration determination using VCD.

Electronic Circular Dichroism (ECD): A Sensitive Chiroptical Method

ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-Vis light.[13] It is particularly useful when the stereocenter is near a chromophore, a part of the molecule that absorbs UV-Vis light.[4] The dihydrobenzofuran moiety in our target molecule serves as a suitable chromophore.

Causality Behind Experimental Choices in ECD

The primary advantage of ECD is its high sensitivity, requiring significantly less sample than VCD. The choice of solvent can influence the ECD spectrum, so it's important to use a solvent in which the compound is soluble and that is transparent in the wavelength range of interest. Methanol or acetonitrile are common choices. Similar to VCD, the absolute configuration is determined by comparing the experimental spectrum to quantum chemical calculations.[14][15]

Experimental Protocol: ECD Analysis
  • Sample Preparation: Prepare a solution of (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol in a suitable UV-transparent solvent (e.g., methanol) at a concentration that gives a maximum absorbance of approximately 1.

  • Data Acquisition: Record the ECD and UV-Vis spectra using a CD spectrometer.

  • Computational Modeling: Perform a conformational search and calculate the ECD and UV-Vis spectra for the (S)-enantiomer using Time-Dependent Density Functional Theory (TD-DFT).

  • Spectral Comparison: Compare the experimental ECD spectrum with the Boltzmann-averaged calculated spectra for the (S) and (R) enantiomers. A good correlation confirms the absolute configuration.[15]

Visualization of the ECD Workflow

ECD_Workflow cluster_exp Experimental cluster_comp Computational Sample_Prep Sample Preparation (<1 mg in Methanol) Data_Acq ECD/UV-Vis Data Acquisition Sample_Prep->Data_Acq Exp_Spectrum Experimental ECD Spectrum Data_Acq->Exp_Spectrum Comparison Spectral Comparison & Assignment Exp_Spectrum->Comparison Conf_Search Conformational Search for (S)-enantiomer TDDFT_Calc TD-DFT Calculation of ECD/UV-Vis Spectra Conf_Search->TDDFT_Calc Boltzmann_Avg Boltzmann Averaging TDDFT_Calc->Boltzmann_Avg Calc_S_Spectrum Calculated (S) Spectrum Boltzmann_Avg->Calc_S_Spectrum Calc_R_Spectrum Calculated (R) Spectrum (Inverted S) Calc_S_Spectrum->Calc_R_Spectrum Calc_S_Spectrum->Comparison Calc_R_Spectrum->Comparison

Caption: Workflow for absolute configuration determination using ECD.

NMR Spectroscopy with Chiral Derivatizing Agents: The Mosher's Method

For chiral alcohols, the Mosher's method is a widely used NMR-based technique for determining absolute configuration.[5][9][10] This method involves the derivatization of the alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[9][10] The analysis of the ¹H NMR chemical shift differences (Δδ) between these diastereomers allows for the assignment of the alcohol's stereochemistry.[9][10]

Causality Behind Experimental Choices in Mosher's Method

The logic behind Mosher's method is that the diastereomeric esters will have different spatial arrangements, leading to distinct chemical shifts for the protons near the newly formed ester linkage.[9] By systematically analyzing the differences in these chemical shifts (Δδ = δS - δR), one can deduce the absolute configuration of the original alcohol.[9][16] The use of both (R)- and (S)-MTPA chlorides is crucial for a reliable comparison.

Experimental Protocol: Mosher's Ester Analysis
  • Derivatization:

    • In two separate NMR tubes, dissolve ~1-2 mg of (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol in ~0.5 mL of anhydrous deuterated pyridine or CDCl₃ containing a small amount of pyridine.

    • To one tube, add a slight excess of (R)-(-)-MTPA chloride.

    • To the other tube, add a slight excess of (S)-(+)-MTPA chloride.

    • Allow the reactions to proceed to completion.

  • NMR Analysis: Acquire ¹H NMR spectra for both diastereomeric esters.

  • Data Analysis:

    • Assign the proton signals for both esters.

    • Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the stereocenter.

    • Apply the Mosher's method mnemonic: for the (S)-alcohol, protons on the right side of the MTPA plane in the conformational model will have positive Δδ values, while those on the left will have negative Δδ values. The opposite is true for the (R)-alcohol.

Visualization of the Mosher's Method Logic

Moshers_Method cluster_synthesis Derivatization cluster_analysis NMR Analysis & Interpretation Chiral_Alcohol (1S)-Alcohol R_Ester (S,R)-Diastereomer Chiral_Alcohol->R_Ester S_Ester (S,S)-Diastereomer Chiral_Alcohol->S_Ester R_MTPA (R)-MTPA-Cl R_MTPA->R_Ester S_MTPA (S)-MTPA-Cl S_MTPA->S_Ester NMR_Acq Acquire 1H NMR Spectra R_Ester->NMR_Acq S_Ester->NMR_Acq Delta_Calc Calculate Δδ = δS - δR NMR_Acq->Delta_Calc Model_Apply Apply Mosher's Model Delta_Calc->Model_Apply Assignment Assign (S) Configuration Model_Apply->Assignment

Caption: Logical flow of Mosher's method for absolute configuration assignment.

Conclusion: An Integrated Approach to Stereochemical Validation

The determination of absolute stereochemistry is a critical step in pharmaceutical development. While each of the discussed techniques—VCD, ECD, and NMR with chiral derivatizing agents—can independently provide the absolute configuration of (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol, a truly robust validation often comes from the convergence of results from multiple methods.

  • VCD offers a comprehensive and reliable method that is broadly applicable and rich in structural detail.

  • ECD provides a highly sensitive and rapid analysis, particularly advantageous when sample quantities are limited.

  • Mosher's method is a well-established and accessible NMR technique that can yield a confident assignment without the need for complex computational resources.

The choice of method will depend on factors such as sample availability, instrumentation access, and the specific structural features of the molecule. However, for a definitive and defensible assignment of absolute stereochemistry, employing at least two of these orthogonal techniques is highly recommended. This integrated approach provides the highest level of confidence in the stereochemical integrity of a chiral drug candidate.

References

  • Frish, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]

  • Laureano, J. V., et al. (2018). Spectroscopic Methods for Determining Enantiomeric Purity and Absolute Configuration in Chiral Pharmaceutical Molecules. Chirality, 30(5), 625-645.
  • Nafie, L. A. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Chirality, 20(5), 671-682.
  • Polavarapu, P. L. (2002). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 14(5), 18-23.
  • Schrödinger, LLC. (2023). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved March 24, 2026, from [Link]

  • Stephens, P. J., et al. (2004). Determination of Absolute Configuration via Vibrational Circular Dichroism. CHIRALITY, 16(S1), S103–S110.
  • Riguera, R. (1997). The Mosher Method. In Topics in Stereochemistry (Vol. 22, pp. 31-101). John Wiley & Sons, Inc.
  • BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. Retrieved March 24, 2026, from [Link]

  • Welch, C. J., et al. (2001). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. Current Organic Chemistry, 5(11), 953-965.
  • O'Hagan, D. (2000). The Mosher Method: The Determination of Absolute Configuration of Secondary Alcohols.
  • Berova, N., Nakanishi, K., & Woody, R. W. (Eds.). (2000).
  • Wenzel, T. J., & Chiral, B. D. (2011). Discrimination of Chiral Compounds by NMR Spectroscopy. In Encyclopedia of Magnetic Resonance. John Wiley & Sons, Ltd.
  • Seco, J. M., Quínoá, E., & Riguera, R. (2004). The Mosher and advanced Mosher methods for the determination of the absolute configuration of secondary alcohols. Chemical Reviews, 104(1), 17-117.
  • De Camp, W. H. (1989). The FDA perspective on the development of stereoisomers. Chirality, 1(1), 2-6.
  • Superchi, S., & Rosini, C. (2013). A holistic approach to determining stereochemistry of potential pharmaceuticals by circular dichroism with β-lactams as test cases. Molecules, 18(9), 11284-11319.
  • Abbate, S., Longhi, G., & Lebon, F. (2022). Electronic Circular Dichroism. In Encyclopedia. MDPI.
  • Van der Veken, B. J., & Herrebout, W. A. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry A, 126(32), 5406–5418.
  • Grimme, S. (2019). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry A, 123(45), 9789-9801.

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Safety & Regulatory Compliance

Safety

(1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol proper disposal procedures

Proper disposal of specialized chemical reagents is a critical component of laboratory safety, regulatory compliance, and environmental stewardship. (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol (CAS: 1568216-...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of specialized chemical reagents is a critical component of laboratory safety, regulatory compliance, and environmental stewardship. (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol (CAS: 1568216-96-5) is a chiral building block frequently utilized in medicinal chemistry. Due to the presence of a covalently bound bromine atom on the benzofuran scaffold, this compound falls strictly under the classification of a halogenated organic compound .

This guide provides the mechanistic rationale and step-by-step operational protocols for the safe handling, segregation, and disposal of this specific brominated derivative.

Chemical Characterization & Hazard Profile

Before initiating any disposal procedure, personnel must understand the intrinsic hazards of the compound. The table below summarizes the quantitative and categorical hazard data that dictate our operational parameters.

GHS ClassificationHazard CodeDescriptionOperational & Disposal Implication
Acute Tox. 4 H302, H312, H332Harmful if swallowed, in contact with skin, or inhaledMandates fume hood use; contaminated PPE must be disposed of as solid hazardous waste.
Skin Irrit. 2 H315Causes skin irritationSpills require immediate decontamination; gloves cannot be disposed of in standard trash.
Eye Irrit. 2A H319Causes serious eye irritationFace shield/goggles required during waste consolidation.
STOT SE 3 H336May cause drowsiness or dizzinessLiquid waste containers must remain tightly sealed to prevent vapor accumulation.

Data sourced from 1[1].

The Mechanistic Rationale for Halogenated Segregation

Proper disposal of brominated organic compounds goes beyond simple administrative compliance; it is rooted in environmental chemistry and thermodynamics.

The Dioxin Risk: When halogenated waste is improperly mixed with non-halogenated streams, the co-processing during standard incineration alters the combustion thermodynamics. Burning brominated aromatics with standard solvents at suboptimal temperatures can lead to the de novo formation of highly toxic2[2].

Incineration Requirements: To mitigate this, the 3 for halogenated organics. This involves high-temperature rotary kiln incineration equipped with caustic scrubbing systems designed specifically to neutralize the corrosive hydrobromic acid (HBr) gas generated during combustion[3]. Because these extra treatment steps are significantly more expensive and technically demanding,4 from standard organic waste[4].

Step-by-Step Disposal Methodologies

Protocol 1: Liquid Waste Consolidation (Solutions & Rinses)

Because (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol contains a bromine atom, any solution it is dissolved in—even if the primary solvent is non-halogenated (e.g., ethanol, ethyl acetate)—must be universally classified as halogenated waste.

  • Verify State and Solvent: Confirm the total volume of the reaction mixture or solvent rinse. Do not mix with non-halogenated solvent waste streams[5].

  • Container Preparation: Select a chemically compatible, high-density polyethylene (HDPE) or glass waste container. Ensure it is explicitly labeled "Halogenated Organic Waste"[5].

  • Incompatibility Check: Verify that the waste container does not contain incompatible materials such as strong reducing agents, alkali metals, or strong bases, which can react violently with brominated compounds[6].

  • Transfer: Operating strictly within a certified chemical fume hood, use a dedicated funnel to transfer the solution. Leave at least 1-2 inches of headspace to prevent over-pressurization from vapor expansion during storage[4].

  • Secondary Containment: Store the sealed liquid waste container in a designated satellite accumulation area utilizing secondary containment[5].

Protocol 2: Solid Waste Management (Contaminated Consumables)
  • Collect Consumables: Gather all items that came into physical contact with the compound, including weighing papers, spatulas, silica gel from column chromatography, and disposable nitrile gloves.

  • Containment: Place these contaminated items into a designated, sealable solid hazardous waste container or heavy-duty puncture-resistant bag[2].

  • Labeling: Label the container clearly as "Solid Hazardous Waste - Contaminated with Brominated Organics." Never dispose of these materials in the regular municipal trash[5].

Spill Response & Decontamination Workflow

Immediate and appropriate action is critical to prevent personnel exposure (H332, H315) and environmental release.

  • Evacuation and PPE: For minor spills, alert personnel in the immediate area. Ensure you are wearing fresh nitrile or neoprene gloves, chemical splash goggles, and a fully-buttoned lab coat[7].

  • Containment: Do not sweep dry solids, as this aerosolizes the acutely toxic dust. For liquid solutions, do not use combustible absorbents like sawdust[6].

  • Absorption: Carefully cover the spill with an inert absorbent material such as vermiculite or dedicated chemical spill pads[7].

  • Collection: Scoop the absorbed material using a non-sparking tool and place it directly into the solid halogenated waste container[7].

  • Decontamination: Wash the affected fume hood surface or benchtop with a minimal amount of a compatible solvent (e.g., dichloromethane), and dispose of these solvent rinses into the liquid halogenated waste container[7].

Waste Routing Visualization

WasteRouting Start Waste Generation: (1S)-1-(5-bromo...)-ethan-1-ol State Determine Physical State Start->State Solid Solid Waste (Consumables, Silica) State->Solid Solid Liquid Liquid Waste (Solutions, Rinses) State->Liquid Liquid SolidBin Solid Hazardous Waste Receptacle Solid->SolidBin HaloCheck Halogen Content Verification (Contains Bromine) Liquid->HaloCheck LiquidBin Halogenated Organic Liquid Waste Receptacle HaloCheck->LiquidBin Mandatory Routing (Do not mix with non-halo) Incineration High-Temperature Rotary Kiln Incineration SolidBin->Incineration LiquidBin->Incineration

Figure 1: Decision tree for the segregation and disposal routing of brominated organic waste.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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(1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol
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